4-Fluoronaphthalene-1-boronic acid
Description
Properties
IUPAC Name |
(4-fluoronaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BFO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCGAEJGZLYEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382206 | |
| Record name | 4-FLUORONAPHTHALENE-1-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-25-8 | |
| Record name | B-(4-Fluoro-1-naphthalenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-FLUORONAPHTHALENE-1-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-1-naphthaleneboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Fluoronaphthalene-1-boronic acid
This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis and medicinal chemistry. It details the compound's properties, synthesis, and applications, with a focus on its utility for researchers in drug development.
Core Chemical Information
This compound is an organoboron compound belonging to the family of aryl boronic acids. Its structure features a naphthalene ring system substituted with a fluorine atom and a boronic acid group, making it a valuable reagent for introducing the 4-fluoro-1-naphthyl moiety into various molecular scaffolds.
Physicochemical Properties
The properties of this compound make it suitable for a range of synthetic applications, particularly in cross-coupling reactions. It is typically supplied as a stable, solid material.
| Property | Value | Reference |
| Molecular Weight | 189.98 g/mol | [2][4] |
| Appearance | White to orange or green solid (powder to crystal) | [3][6] |
| Melting Point | 240-242 °C | [3][6][7] |
| Boiling Point | 374.0 ± 44.0 °C (Predicted) | [3][6] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [3][6] |
| pKa | 8.60 ± 0.30 (Predicted) | [3][6] |
| Purity | ≥98% | [1][2] |
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity and reactivity of the compound.
| Category | Information | Reference |
| Signal Word | Warning | [1][6] |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][6] |
| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][6] |
| Storage | Store under an inert atmosphere (Nitrogen or Argon) at room temperature or between 2-8°C. Keep sealed in a dry place. | [1][3][5] |
Experimental Protocols: Synthesis
A common method for the synthesis of this compound involves the lithiation of a halogenated precursor followed by borylation.
Objective: To synthesize this compound from 1-bromo-4-fluoronaphthalene.
Materials:
-
1-bromo-4-fluoronaphthalene (CAS: 341-41-3)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate (CAS: 5419-55-6)
-
n-Butyllithium (n-BuLi) solution
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
500 mL three-necked flask and standard glassware
Procedure: [3]
-
Dissolve 1-bromo-4-fluoronaphthalene (27.9 g, 0.124 mol) in anhydrous THF (200.0 mL) within a 500 mL three-necked flask.
-
Add triisopropyl borate (26.8 g, 0.142 mol) to the solution.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (9.5 g, 0.149 mol) dropwise over 30 minutes, maintaining the temperature at -78°C.
-
After the addition is complete, allow the mixture to gradually warm to room temperature.
-
Once the reaction is complete (monitored by TLC or GC), quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Adjust the pH of the mixture to be strongly acidic.
-
Perform a liquid-liquid extraction with ethyl acetate (3 x 200.0 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Applications in Research and Development
Boronic acids are exceptionally versatile reagents in modern organic chemistry and drug discovery.[8][9]
Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the naphthalene core and various aryl or vinyl halides/triflates. This is a cornerstone reaction for constructing complex molecular architectures found in many pharmaceuticals and advanced materials. Boronic acids are generally more reactive in these couplings than their corresponding boronic esters.[10]
References
- 1. This compound | 182344-25-8 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Fluoronaphtalene-1-boronic acid CAS#: 182344-25-8 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound - CAS:182344-25-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. 4-Fluoronaphtalene-1-boronic acid | 182344-25-8 [amp.chemicalbook.com]
- 7. This compound, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Physical and chemical properties of (4-fluoronaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (4-fluoronaphthalen-1-yl)boronic acid, a versatile building block in medicinal chemistry and materials science. This document details its key characteristics, experimental protocols for its synthesis and common reactions, and explores its potential applications in drug discovery.
Core Physical and Chemical Properties
(4-fluoronaphthalen-1-yl)boronic acid is a white solid organoboron compound. Its properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BFO₂ | [1](--INVALID-LINK--) |
| Molecular Weight | 189.98 g/mol | [1](--INVALID-LINK--) |
| Melting Point | 240-242 °C | [1](--INVALID-LINK--) |
| Boiling Point (Predicted) | 374.0 ± 44.0 °C | [1](--INVALID-LINK--) |
| pKa (Predicted) | 8.60 ± 0.30 | [1](--INVALID-LINK--) |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [1](--INVALID-LINK--) |
| Storage | Inert atmosphere, 2-8°C | [1](--INVALID-LINK--) |
Synthesis and Reactivity
(4-fluoronaphthalen-1-yl)boronic acid is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Synthesis of (4-fluoronaphthalen-1-yl)boronic acid
This protocol describes the synthesis of (4-fluoronaphthalen-1-yl)boronic acid from 1-bromo-4-fluoronaphthalene.[1]
Materials:
-
1-bromo-4-fluoronaphthalene
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
n-butyllithium (n-BuLi) solution
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
In a 500 mL three-necked flask, dissolve 1-bromo-4-fluoronaphthalene (27.9 g, 0.124 mol) in anhydrous tetrahydrofuran (200.0 mL).
-
Add triisopropyl borate (26.8 g, 0.142 mol) to the solution.
-
Cool the reaction mixture to -78°C.
-
Slowly add a solution of n-butyllithium (9.5 g, 0.149 mol) dropwise over 30 minutes, maintaining the temperature at -78°C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Adjust the pH of the mixture to be strongly acidic.
-
Extract the product with ethyl acetate (3 x 200.0 mL).
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
Triturate the residue with hexane and filter to obtain the solid product.
Yield: 21.2 g (90.2%) of (4-fluoronaphthalen-1-yl)boronic acid.[1]
Key Reactions: Suzuki-Miyaura Coupling
(4-fluoronaphthalen-1-yl)boronic acid is a versatile coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl structures. These structures are prevalent in many pharmaceutical compounds and organic materials.[3]
General Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Characterization
Obtaining clear NMR spectra for boronic acids can sometimes be challenging due to the formation of cyclic trimeric anhydrides (boroxines).[4] Using solvents like deuterated methanol (CD₃OD) or water (D₂O) can help break up these oligomers and provide sharper signals, although the B-OH proton signal will be lost due to exchange with the solvent.[4]
Predicted Spectroscopic Data:
Applications in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety, such as the proteasome inhibitor bortezomib.[5] The boronic acid group can act as a transition-state analog inhibitor of serine proteases by forming a reversible covalent bond with the catalytic serine residue.[6]
Potential Signaling Pathway Involvement
While no specific signaling pathways have been directly attributed to (4-fluoronaphthalen-1-yl)boronic acid, its structural features suggest potential interactions with various biological targets. The fluoronaphthalene scaffold is present in a number of biologically active molecules, and the boronic acid functional group is known to target enzymes, particularly proteases.
The primary mechanism of action for many boronic acid-containing drugs is the inhibition of proteasomes. This leads to the disruption of the NF-κB signaling pathway, which is crucial for cell survival and proliferation, ultimately inducing apoptosis in cancer cells.[5]
Hypothetical Signaling Pathway Inhibition:
References
- 1. rsc.org [rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. chemscene.com [chemscene.com]
- 4. reddit.com [reddit.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-Fluoronaphthalene-1-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthesis route for 4-Fluoronaphthalene-1-boronic acid, a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and a visual representation of the workflow.
Core Synthesis Route: Lithiation-Borylation of 1-Bromo-4-fluoronaphthalene
The most common and effective method for the preparation of this compound involves a lithium-halogen exchange reaction starting from 1-bromo-4-fluoronaphthalene, followed by borylation with a trialkyl borate. This organometallic approach offers high yields and purity.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound via the lithiation-borylation of 1-bromo-4-fluoronaphthalene.
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-4-fluoronaphthalene | [1] |
| Key Reagents | n-Butyllithium, Triisopropyl borate | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | -78 °C to Room Temperature | [1] |
| Yield | 90.2% | [1] |
| Purity | ≥98% (commercial) | [2][3] |
| Final Product | This compound | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.[1]
Materials:
-
1-Bromo-4-fluoronaphthalene (27.9 g, 0.124 mol)
-
Anhydrous Tetrahydrofuran (THF) (200.0 mL)
-
Triisopropyl borate (26.8 g, 0.142 mol)
-
n-Butyllithium solution (e.g., 2.5 M in hexanes; 9.5 g, 0.149 mol)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (600.0 mL)
-
Saturated brine
-
Anhydrous sodium sulfate
-
Hexane
Equipment:
-
500 mL three-necked flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask, dissolve 1-bromo-4-fluoronaphthalene (27.9 g, 0.124 mol) in anhydrous tetrahydrofuran (200.0 mL).
-
Addition of Borate: Add triisopropyl borate (26.8 g, 0.142 mol) to the solution.
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (9.5 g, 0.149 mol) dropwise to the cooled solution over a period of 30 minutes.
-
Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Quenching: Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Acidification and Extraction: Adjust the pH of the mixture to be strongly acidic. Extract the aqueous layer with ethyl acetate (3 x 200.0 mL).
-
Washing and Drying: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent by distillation under reduced pressure using a rotary evaporator.
-
Purification: Triturate the residue with hexane and filter to obtain the solid product.
-
Product: The process yields 21.2 g of this compound as a white solid (90.2% yield).
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
4-Fluoronaphthalene-1-boronic acid molecular structure and formula
An In-depth Technical Guide to 4-Fluoronaphthalene-1-boronic acid
Introduction
This compound is an organoboron compound belonging to the family of boronic acids and their derivatives.[1] These compounds are characterized by a carbon-boron bond and are widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. For researchers and professionals in drug development, boronic acids are of significant interest due to their unique chemical properties which allow them to act as versatile pharmacophores and enzyme inhibitors.[2][3] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound.
Molecular Structure and Chemical Formula
The molecular structure of this compound consists of a naphthalene ring system substituted with a fluorine atom at the 4-position and a boronic acid group [-B(OH)₂] at the 1-position.
-
IUPAC Name: (4-fluoronaphthalen-1-yl)boronic acid[5]
-
Synonyms: 4-fluoro-1-naphthylboronic acid, 1-Borono-4-fluoronaphthalene[6][7]
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a reference for experimental design and application.
| Property | Value | Reference |
| Molecular Weight | 189.98 g/mol | [1][4][5] |
| CAS Number | 182344-25-8 | [1][4][6] |
| Appearance | White to Orange to Green powder/crystal | [8] |
| Melting Point | 240-242 °C | [5][8][9] |
| Boiling Point | 374.0 ± 44.0 °C (Predicted) | [8][9] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [8] |
| Purity | ≥98% | [1][5] |
| Storage | Inert atmosphere, room temperature or 2-8°C | [6][8] |
Synthesis of this compound
The synthesis of aryl boronic acids can be achieved through various methods, including the electrophilic trapping of arylmetal intermediates or the coupling of aryl halides with diboronic acid reagents.[10] A detailed experimental protocol for the preparation of this compound from 1-bromo-4-fluoronaphthalene is outlined below.
Experimental Protocol
This protocol is based on a lithium-halogen exchange reaction followed by borylation.[9]
Materials:
-
1-bromo-4-fluoronaphthalene
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
n-butyllithium (n-BuLi) solution
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Dissolve 1-bromo-4-fluoronaphthalene (0.124 mol) in anhydrous tetrahydrofuran (200.0 mL) within a 500 mL three-necked flask.[9]
-
Add triisopropyl borate (0.142 mol) to the solution.[9]
-
Cool the reaction mixture to -78°C.[9]
-
Slowly add a solution of n-butyllithium (0.149 mol) dropwise to the cooled mixture over a period of 30 minutes, maintaining the temperature at -78°C.[9]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature.[9]
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.[9]
-
Adjust the pH of the mixture to be strongly acidic.[9]
-
Extract the product with ethyl acetate (3 x 200.0 mL).[9]
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[9]
-
Remove the solvent by distillation under reduced pressure.[9]
-
Purify the resulting residue by pulping with hexane and filtering to yield the final solid product, this compound.[9] A yield of 90.2% has been reported for this procedure.[9]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis protocol.
Applications in Research and Drug Development
Boronic acids are a cornerstone of modern medicinal chemistry. Their unique ability to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases or in saccharides, makes them potent and selective enzyme inhibitors.[3][10]
The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade) in 2003, a proteasome inhibitor for treating multiple myeloma.[2] Since then, interest in boronic acid-based pharmacophores has grown, leading to other approved drugs like ixazomib and vaborbactam.[2]
While specific applications of this compound are proprietary to the research entities using it, its structure makes it a valuable building block for creating more complex molecules. The fluoronaphthalene core is a common motif in medicinal chemistry, and the boronic acid handle allows for its precise incorporation into target structures via Suzuki and other cross-coupling reactions. This enables its use in the synthesis of novel compounds for screening as potential therapeutic agents.[3]
Safety and Handling
This compound is classified as an irritant.[8] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][8] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[8] It is recommended to handle the material in a well-ventilated area or fume hood and to avoid breathing dust.[8] This chemical is intended for research and manufacturing use only.[1]
References
- 1. calpaclab.com [calpaclab.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. This compound, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. This compound | 182344-25-8 [sigmaaldrich.com]
- 7. Boronic acid, (4-fluoro-1-naphthalenyl)- | CAS 182344-25-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 4-Fluoronaphtalene-1-boronic acid | 182344-25-8 [amp.chemicalbook.com]
- 9. 4-Fluoronaphtalene-1-boronic acid CAS#: 182344-25-8 [m.chemicalbook.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Interpretation for 4-Fluoronaphthalene-1-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for 4-Fluoronaphthalene-1-boronic acid, a key building block in medicinal chemistry and materials science. The interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data is crucial for its quality control and subsequent application in research and development.
Spectral Data Summary
The following tables summarize the expected and observed spectral data for this compound. Due to the limited availability of directly published complete spectra for this specific compound, the data presented is a combination of reported data for closely related structures, such as 1-fluoronaphthalene, and established principles of spectral interpretation for arylboronic acids.
Table 1: ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~8.2-8.4 | br s | 2H | B(OH)₂ | Chemical shift and intensity can vary with concentration and water content. Exchangeable with D₂O. |
| ~8.1-8.3 | m | 2H | Ar-H | Protons on the naphthalene ring, likely deshielded by the boronic acid group. |
| ~7.6-7.8 | m | 2H | Ar-H | Protons on the naphthalene ring. |
| ~7.2-7.4 | m | 2H | Ar-H | Protons on the naphthalene ring, likely showing coupling to fluorine. |
Table 2: ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~158-162 (d) | C-F | Large one-bond C-F coupling constant expected. |
| ~135-140 | Ar-C | Quaternary carbons of the naphthalene ring. |
| ~125-135 | Ar-CH | CH carbons of the naphthalene ring. |
| ~110-120 (d) | Ar-CH | CH carbons ortho and para to the fluorine, showing C-F coupling. |
| Not observed | C-B | The carbon attached to boron is often broadened and difficult to observe due to quadrupolar relaxation of the boron nucleus. |
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) of the B(OH)₂ group. |
| ~3050 | Medium | Aromatic C-H stretch. |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretching vibrations of the naphthalene ring. |
| ~1350 | Strong | B-O stretching vibration. |
| ~1250 | Strong | C-F stretching vibration. |
| ~1150 | Medium | B-OH bending vibration. |
| ~830 | Strong | Out-of-plane C-H bending, indicative of substitution pattern. |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 190 | Moderate | [M]+, Molecular ion (for ¹¹B isotope). |
| 189 | Low | [M]+, Molecular ion (for ¹⁰B isotope). |
| 172 | High | [M - H₂O]+, Loss of a water molecule. |
| 144 | High | [M - B(OH)₂]+, Loss of the boronic acid group. |
| 127 | Moderate | [C₁₀H₆F]+, Fluoronaphthyl cation. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above. These protocols are based on standard practices for the analysis of arylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the dissolution of the polar boronic acid and to observe the exchangeable B(OH)₂ protons.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mode: Transmittance or Absorbance
-
Mass Spectrometry
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive or Negative Electrospray Ionization
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas (N₂): 10-20 L/min
-
Drying Gas (N₂) Temperature: 300-350 °C
-
Mass Range: m/z 50-500
-
Visualization of Spectral Interpretation Workflow
The logical flow of interpreting the spectral data to confirm the structure of this compound can be visualized as follows:
This comprehensive guide provides the necessary spectral data, experimental protocols, and a logical workflow to aid researchers in the accurate identification and characterization of this compound, ensuring its quality for downstream applications in drug discovery and materials science.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoronaphthalene-1-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoronaphthalene-1-boronic acid. Due to the limited availability of fully assigned public data for this specific molecule, this guide presents a predicted spectral dataset based on the analysis of structurally related compounds, including naphthalene derivatives and fluorinated arylboronic acids. This information is intended to serve as a valuable reference for researchers and scientists engaged in the synthesis, characterization, and application of this compound in fields such as medicinal chemistry and materials science.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.2 - 8.4 | d | J(H2-H3) = 7.5 - 8.5 |
| H-3 | 7.2 - 7.4 | t | J(H3-H2) = 7.5 - 8.5, J(H3-F4) = 8.0 - 9.0 |
| H-5 | 8.0 - 8.2 | d | J(H5-H6) = 8.0 - 9.0 |
| H-6 | 7.5 - 7.7 | t | J(H6-H5) = 8.0 - 9.0, J(H6-H7) = 7.0 - 8.0 |
| H-7 | 7.7 - 7.9 | t | J(H7-H6) = 7.0 - 8.0, J(H7-H8) = 7.5 - 8.5 |
| H-8 | 8.8 - 9.0 | d | J(H8-H7) = 7.5 - 8.5 |
| B(OH)₂ | 5.0 - 6.0 | br s | - |
Note: The chemical shift of the boronic acid protons (B(OH)₂) can vary significantly depending on the solvent, concentration, and water content, and they often appear as a broad singlet.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 130 - 135 (broad) |
| C-2 | 135 - 140 |
| C-3 | 115 - 120 (d, J(C3-F) ≈ 20-25 Hz) |
| C-4 | 160 - 165 (d, J(C4-F) ≈ 240-250 Hz) |
| C-4a | 125 - 130 |
| C-5 | 128 - 132 |
| C-6 | 126 - 130 |
| C-7 | 124 - 128 |
| C-8 | 122 - 126 |
| C-8a | 132 - 136 |
Note: The carbon atom attached to the boron (C-1) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus, and in some cases, it may not be observed.
Experimental Protocols for NMR Spectroscopy
Obtaining high-quality NMR spectra for arylboronic acids requires careful consideration of the experimental conditions to minimize issues such as dehydration and oligomerization.
Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for dissolving boronic acids and minimizing the formation of anhydrides (boroxines). Alternatively, deuterated methanol (CD₃OD) can be used, which may lead to the in-situ formation of the boronate ester, often resulting in sharper signals. Deuterated chloroform (CDCl₃) can also be used, but solubility may be limited, and the risk of anhydride formation is higher.
-
Concentration : A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer.
-
Water Content : Traces of water can affect the chemical shift of the B(OH)₂ protons. To obtain reproducible spectra, using anhydrous solvents is recommended.
NMR Instrument Parameters
-
Spectrometer Frequency : Data should be acquired on a spectrometer with a proton frequency of at least 300 MHz, with 400 MHz or higher being preferable for better signal dispersion.
-
¹H NMR Acquisition :
-
Pulse Sequence : A standard single-pulse experiment is usually sufficient.
-
Acquisition Time : An acquisition time of 2-4 seconds is recommended to ensure good resolution.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is typically adequate.
-
Number of Scans : 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) should be used.
-
Acquisition Time : An acquisition time of 1-2 seconds.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.
-
Structural Assignment and Logic
The predicted assignments are based on the following rationale:
-
Fluorine Substitution : The fluorine atom at the C-4 position is a strong electron-withdrawing group, which significantly influences the chemical shifts of the nearby protons and carbons. In the ¹H NMR spectrum, the proton at H-3 will show a doublet of doublets or a triplet due to coupling with both H-2 and the fluorine at C-4. In the ¹³C NMR spectrum, the carbon directly attached to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant (¹JCF), while the adjacent carbons (C-3 and C-4a) will show smaller two- and three-bond couplings.
-
Boronic Acid Group : The boronic acid group is electron-withdrawing and will deshield the peri-proton at the H-8 position, causing it to resonate at a significantly downfield chemical shift. The carbon atom directly attached to the boron (C-1) is often difficult to observe due to quadrupolar broadening.
-
Naphthalene Ring System : The chemical shifts of the remaining protons and carbons in the naphthalene ring system are predicted based on the established values for naphthalene and the expected substituent effects of the fluorine and boronic acid groups.
Below is a diagram illustrating the structure of this compound with the numbering scheme used for NMR assignments.
Caption: Molecular structure of this compound with atom numbering.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. Experimental verification of these predicted data is recommended for definitive structural confirmation.
Solubility and stability characteristics of 4-Fluoronaphthalene-1-boronic acid
An In-depth Technical Guide to the Solubility and Stability Characteristics of 4-Fluoronaphthalene-1-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, and the anticipated solubility and stability characteristics of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages established knowledge of aryl boronic acids to infer its behavior and provides detailed experimental protocols for its empirical determination.
Physicochemical Properties
This compound is a synthetic organoboron compound with applications as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 182344-25-8 | [1][2] |
| Molecular Formula | C₁₀H₈BFO₂ | [1][2] |
| Molecular Weight | 189.98 g/mol | [1][2] |
| Appearance | White to orange to green powder/crystal | [3] |
| Melting Point | 240-242 °C | [3] |
| pKa (Predicted) | 8.60 ± 0.30 | [3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3] |
Solubility Characteristics
Table of Expected Solubility Trends:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Hydrocarbons | Hexane, Toluene | Very Low | Non-polar nature of the solvent is incompatible with the polar boronic acid group. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, facilitating dissolution. |
| Ketones | Acetone, 3-Pentanone | High | The carbonyl group is a good hydrogen bond acceptor, leading to favorable interactions.[4][5] |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderate polarity may allow for some dissolution. |
| Alcohols | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding, but may lead to esterification over time. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Highly polar nature and ability to act as hydrogen bond acceptors promote solubility. |
| Water | Low | The hydrophobic naphthalene ring limits aqueous solubility, although the polar boronic acid group provides some affinity. Solubility is pH-dependent. |
Stability Profile
The stability of this compound is a critical consideration for its storage and use in chemical reactions. Like other aryl boronic acids, it is susceptible to several degradation pathways.
Key Factors Affecting Stability:
| Factor | Effect on Stability | Mechanism |
| Moisture | Decreased Stability | Promotes the formation of cyclic anhydrides (boroxines). This is often a reversible process. |
| Oxygen/Oxidizing Agents | Decreased Stability | Leads to oxidation of the carbon-boron bond, yielding the corresponding phenol (4-fluoro-1-naphthol). This is a significant issue, especially at physiological pH.[6][7] |
| pH | pH-dependent Stability | Protodeboronation (cleavage of the C-B bond and replacement with a C-H bond) is a major degradation pathway. The rate is often slowest around pH 5 and increases in more acidic or basic conditions.[8][9][10] |
| Heat | Decreased Stability | Can accelerate all degradation pathways, including dehydration to boroxines and protodeboronation. |
| Light | Potential for Degradation | While not extensively documented for this specific compound, many aromatic compounds are light-sensitive. Photoredox conditions can be used for controlled reactions of boronic esters.[11] |
| Transition Metals (e.g., Pd, Cu) | Decreased Stability | Can catalyze protodeboronation, a common issue in Suzuki-Miyaura coupling reactions if conditions are not optimized.[9] |
Experimental Protocols
Determination of Solubility (Dynamic Method)
This protocol is adapted from methodologies used for determining the solubility of phenylboronic acid and its derivatives.[4][5][12] It involves visually or instrumentally determining the temperature at which a known concentration of the solute completely dissolves.
Methodology:
-
Preparation:
-
Accurately weigh a specific amount of this compound into a sealable glass vial.
-
Add a precise volume of the desired high-purity, anhydrous solvent to achieve a known concentration.
-
Add a small magnetic stir bar.
-
Seal the vial tightly to prevent solvent evaporation. For air/moisture-sensitive experiments, this should be done in a glovebox.
-
-
Measurement:
-
Place the vial in a programmable temperature bath equipped with a stirring mechanism.
-
Begin stirring and slowly heat the sample at a controlled rate (e.g., 0.5 °C/min).
-
Continuously monitor the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear, homogenous solution. This can be determined visually or with a turbidity sensor.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations in the same solvent.
-
Plot the solubility temperature (T) against the mole fraction (x) of the solute to generate a solubility curve.
-
Workflow for Solubility Determination:
Caption: Workflow for determining the solubility of this compound.
Stability Assessment
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Aliquot the stock solution into separate vials for each stress condition.
-
-
Stress Conditions:
-
Hydrolytic Stability: Adjust the pH of aqueous solutions to acidic (e.g., pH 2 with HCl), neutral (e.g., pH 7 with phosphate buffer), and basic (e.g., pH 9 with borate buffer) conditions. Store at a controlled temperature (e.g., 40°C).
-
Oxidative Stability: Treat the solution with a controlled amount of an oxidizing agent, such as hydrogen peroxide, and store at a controlled temperature.
-
Thermal Stability: Store solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark.
-
Photostability: Expose solutions to a controlled light source (e.g., a photostability chamber with UV and visible light) at a constant temperature. Protect control samples from light.
-
-
Time Points:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., by dilution with mobile phase).
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Quantify the remaining percentage of this compound and identify any major degradation products by comparing peak areas to the t=0 sample. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the mass of degradation products.
-
Workflow for Stability Assessment:
Caption: General workflow for assessing the stability of this compound.
Conclusion
This compound is a valuable synthetic intermediate whose utility is governed by its solubility and stability. While specific quantitative data is sparse, a thorough understanding of the general characteristics of aryl boronic acids provides a strong framework for its handling, storage, and application. It is expected to be most soluble in polar organic solvents and is susceptible to degradation via hydrolysis, oxidation, and protodeboronation. For critical applications, it is highly recommended that researchers and drug development professionals empirically determine the solubility and stability of this compound in their specific systems using the protocols outlined in this guide.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. 4-Fluoronaphtalene-1-boronic acid CAS#: 182344-25-8 [m.chemicalbook.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Material safety data sheet (MSDS) for 4-Fluoronaphthalene-1-boronic acid
An In-Depth Technical Guide to the Material Safety of 4-Fluoronaphthalene-1-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for this compound (CAS RN: 182344-25-8). The information is compiled from various safety data sheets and toxicological literature to ensure a thorough understanding of the potential hazards, safe handling procedures, and emergency responses associated with this compound.
Chemical and Physical Properties
Proper handling and storage of a chemical substance are predicated on a clear understanding of its physical and chemical properties. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C10H8BFO2 | [1][2] |
| Molecular Weight | 189.98 g/mol | [1][2] |
| Appearance | White to orange to green powder/crystal | [3] |
| Melting Point | 240-242 °C | [3] |
| Boiling Point | 374.0 ± 44.0 °C (Predicted) | [3] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [3] |
| Purity | ≥98% | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning[4]
Hazard Communication Workflow
The following diagram illustrates the logical flow of hazard communication for this compound based on GHS guidelines.
Caption: GHS Hazard Communication for this compound.
Experimental Protocols for Safety Assessment
While specific experimental safety data for this compound is not publicly available, this section outlines the general methodologies for key toxicological endpoints based on OECD guidelines and established in vitro practices. These protocols are representative of how a substance like this would be evaluated.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[5]
Methodology:
-
Tissue Preparation: Reconstituted human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are equilibrated in culture medium.
-
Test Substance Application: A defined amount of the test substance (solid or liquid) is applied topically to the tissue surface.
-
Exposure and Post-Incubation: The tissues are exposed to the chemical for a specific duration (e.g., 60 minutes), after which the substance is removed by washing. The tissues are then incubated for a post-exposure period (e.g., 42 hours).[6]
-
Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. The amount of formazan produced is proportional to the number of viable cells.[6]
-
Data Analysis: The viability of the treated tissues is expressed as a percentage of the negative control. A chemical is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).[5]
Acute Eye Irritation/Corrosion: In Vitro Methods
A variety of in vitro methods are available to assess eye irritation potential, reducing the need for animal testing.
Example Methodology (Bovine Corneal Opacity and Permeability - BCOP - OECD TG 437):
-
Tissue Collection: Bovine corneas are obtained from freshly slaughtered cattle.
-
Test Substance Application: The test substance is applied to the epithelial surface of the cornea.
-
Exposure and Incubation: After a defined exposure time, the substance is washed off, and the cornea is incubated.
-
Endpoint Measurement:
-
Opacity: Measured using an opacitometer.
-
Permeability: Assessed by measuring the passage of a fluorescent dye (e.g., sodium fluorescein) through the cornea with a fluorometer.
-
-
Data Analysis: The in vitro score is calculated based on the opacity and permeability values. The chemical is then classified based on this score.
In Vivo Mutagenicity Testing of Arylboronic Acids
Studies on various arylboronic acids have been conducted to assess their in vivo mutagenic potential, often following up on positive results from in vitro bacterial mutagenicity tests.[7][8]
Example Experimental Design (In Vivo Pig-a and Comet Assays):
-
Animal Model: Typically conducted in rats (e.g., Sprague Dawley or Wistar).[8]
-
Dosing: The test article is administered, usually orally, for a set period (e.g., 28 days).[7]
-
Sample Collection:
-
Analysis:
-
Pig-a: Flow cytometry is used to enumerate mutant phenotype erythrocytes.
-
Comet Assay: Electrophoresis of single cells is performed, and the "comet tail" of fragmented DNA is measured.
-
-
Interpretation: An increase in mutant frequency or DNA damage compared to control groups indicates a mutagenic effect.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.
Recommended Personal Protective Equipment (PPE)
The following diagram outlines the necessary PPE for handling this compound.
Caption: Recommended PPE for handling this compound.
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in accordance with good industrial hygiene and safety practice.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3]
First-Aid and Emergency Procedures
In the event of accidental exposure, immediate and appropriate first-aid measures should be taken.
First-Aid Measures for Exposure
The following workflow details the first-aid procedures for different routes of exposure.
Caption: First-aid procedures for exposure to this compound.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[9]
Toxicological Information
The toxicological properties of this compound have not been fully investigated. The primary known effects are irritation.
| Toxicological Endpoint | Effect |
| Acute Toxicity | No data available. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory or Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. Studies on other arylboronic acids have shown mixed results in in vitro tests, but have been negative in in vivo assays.[7][8] |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation. |
| Specific Target Organ Toxicity - Repeated Exposure | No data available. |
| Aspiration Hazard | No data available. |
Conclusion
This compound is a chemical that requires careful handling due to its irritant properties. While comprehensive toxicological data is not available, the existing information indicates that the primary risks are skin, eye, and respiratory irritation. Researchers, scientists, and drug development professionals should adhere to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and proper handling and storage procedures. In the absence of specific data, a cautious approach should be taken, treating the substance as potentially harmful upon acute and chronic exposure. Further toxicological studies would be beneficial for a more complete risk assessment.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. 4-Fluoronaphtalene-1-boronic acid | 182344-25-8 [amp.chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. iivs.org [iivs.org]
- 6. sterlab-store.com [sterlab-store.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Unlocking New Frontiers: The Research Potential of Fluorinated Naphthyl Boronic Acids
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated naphthyl boronic acids are emerging as a highly versatile class of molecules with significant potential across a spectrum of scientific disciplines, including medicinal chemistry, chemical biology, and materials science. The unique combination of the naphthyl group's aromatic and photophysical properties, the boronic acid's reactivity and recognition capabilities, and the fluorine atom's ability to modulate electronic and pharmacokinetic properties has opened up new avenues for research and development. This technical guide provides an in-depth exploration of the core research applications of these compounds, presenting key data, detailed experimental protocols, and visual representations of underlying mechanisms to empower researchers in their scientific pursuits.
Core Applications and Mechanistic Insights
Fluorinated naphthyl boronic acids are being actively investigated in several key areas, primarily driven by their utility as fluorescent sensors, building blocks for complex molecules, and potential therapeutic agents.
Fluorescent Sensing and Cellular Imaging
The inherent fluorescence of the naphthalene moiety, coupled with the diol-binding capability of the boronic acid group, makes these compounds excellent candidates for the development of fluorescent sensors. The introduction of fluorine can further enhance their photophysical properties, such as quantum yield and photostability.
Saccharide Sensing: A primary application lies in the detection of saccharides. The boronic acid reversibly binds with 1,2- or 1,3-diols present in sugars, leading to a change in the fluorescence of the naphthyl group. This interaction forms the basis of "turn-on" or "turn-off" fluorescent sensors. The mechanism often involves the modulation of photoinduced electron transfer (PET) upon saccharide binding.
Signaling Pathway: Saccharide Sensing via Photoinduced Electron Transfer (PET)
Caption: Mechanism of a 'turn-on' fluorescent saccharide sensor based on PET inhibition.
Fluoride Sensing: The Lewis acidic nature of the boronic acid moiety allows for its interaction with fluoride ions. This binding event can be transduced into a colorimetric or fluorescent signal, enabling the detection of fluoride in various media.[1]
Cellular Imaging: The cell permeability and fluorescence of these compounds make them valuable probes for live-cell imaging.[2][3] They can be designed to localize within specific cellular compartments and report on the presence of target analytes, such as reactive oxygen species (ROS), or changes in the cellular microenvironment.[4][5]
Suzuki-Miyaura Cross-Coupling Reactions
Fluorinated naphthyl boronic acids are crucial building blocks in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds that are often scaffolds for pharmaceuticals and advanced materials.[6][8][9] The fluorine atom can influence the reactivity of the boronic acid and the properties of the final product.
Workflow: Suzuki-Miyaura Cross-Coupling Reaction
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Drug Discovery and Development
The incorporation of fluorine into drug candidates is a well-established strategy to improve their metabolic stability, binding affinity, and pharmacokinetic properties.[10] Fluorinated naphthyl boronic acids serve as valuable synthons for introducing these favorable characteristics into new drug molecules.[6] Boronic acids themselves are a class of enzyme inhibitors, with bortezomib being a notable example of a boronic acid-containing drug.[11][12] Research is ongoing to explore fluorinated naphthyl boronic acids as inhibitors for various enzymes, including proteases and penicillin-binding proteins.[11][12]
Logical Relationship: Role in Drug Discovery
Caption: The role of fluorinated naphthyl boronic acids in drug discovery.
Quantitative Data Summary
The following tables summarize key quantitative data for representative fluorinated naphthyl boronic acid derivatives and related compounds, providing a basis for comparison and experimental design.
Table 1: Photophysical Properties of Naphthalimide-Based Boronic Acid Probes
| Compound | Excitation (λ_max, nm) | Emission (λ_max, nm) | Quantum Yield (Φ) | Reference |
| Naphthalimide-Boronic Acid Conjugate 1 | 488 | 580 | < 0.005 | [2] |
| Naphthalimide-Boronic Acid Conjugate 2 | 488 | 580 | < 0.005 | [2] |
| Naphthalimide-Boronic Acid Conjugate 3 | 488 | 580 | < 0.005 | [2] |
| 4-Amino-1,8-naphthalimide Boronic Acid Reporter | ~450 | ~570 | Not Specified | [13] |
Table 2: Binding Affinity of Boronic Acids for Saccharides
| Boronic Acid | Saccharide | Dissociation Constant (K_D, mM) | Conditions | Reference |
| Phenylboronic Acid | D-Fructose | 0.2 | pH 7.4 | [14] |
| Phenylboronic Acid | D-Galactose | 3.6 | pH 7.4 | [14] |
| Phenylboronic Acid | D-Glucose | 9.1 | pH 7.4 | [14] |
| β-Naphthyl-α-amidoboronic acid (D-1) | D-Fructose (0.5 M) | Not Specified (80% fluorescence decrease) | pH 7.4, 0.1 M phosphate buffer | [15] |
| β-Naphthyl-α-amidoboronic acid (D-1) | D-Glucose (0.5 M) | Not Specified (34% fluorescence decrease) | pH 7.4, 0.1 M phosphate buffer | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving fluorinated naphthyl boronic acids.
Protocol 1: General Synthesis of 1-Naphthaleneboronic Acid
This protocol describes a common method for synthesizing the parent naphthyl boronic acid, which can be adapted for fluorinated analogues.[16]
Materials:
-
1-Bromonaphthalene
-
Magnesium turnings
-
Dry Tetrahydrofuran (THF)
-
Triethyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: Activate magnesium turnings in a flame-dried flask under an inert atmosphere. Add a solution of 1-bromonaphthalene in dry THF dropwise to initiate the Grignard reaction. Reflux the mixture until the magnesium is consumed.
-
Borylation: Cool the Grignard solution in a dry ice/acetone bath. Add a solution of triethyl borate in dry THF dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Hydrolysis and Workup: Quench the reaction by slowly adding 1 M hydrochloric acid. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-naphthaleneboronic acid. The product can be further purified by recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Fluorobenzoic Acid with an Arylboronic Acid
This protocol provides a general guideline for the Suzuki-Miyaura coupling, which can be adapted for fluorinated naphthyl boronic acids.[7]
Materials:
-
4-Fluorobenzoic acid (or a fluorinated naphthyl halide)
-
Arylboronic acid (e.g., 4-fluoro-1-naphthaleneboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Cellular Imaging with Fluorescent Boronic Acid Probes
This protocol outlines a general procedure for using fluorescent boronic acid probes for live-cell imaging.[2][3]
Materials:
-
Live cells (e.g., HeLa, PC-3) cultured on glass-bottom dishes
-
Fluorescent boronic acid probe stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading: Replace the culture medium with a fresh medium containing the desired concentration of the fluorescent boronic acid probe. Incubate the cells for a specified time (e.g., 30 minutes) at 37 °C in a CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells and image them using a confocal microscope with the appropriate excitation and emission wavelengths. For two-photon imaging, a suitable laser source (e.g., λ_max 910 nm) should be used.[3]
Conclusion and Future Outlook
Fluorinated naphthyl boronic acids represent a promising and rapidly evolving field of research. Their unique combination of properties has already led to significant advancements in sensing, organic synthesis, and medicinal chemistry. Future research will likely focus on the development of next-generation fluorescent probes with enhanced sensitivity, selectivity, and photostability for in vivo imaging and diagnostics. In drug discovery, the rational design of fluorinated naphthyl boronic acid-based inhibitors targeting specific enzymes holds immense potential for the treatment of various diseases. Furthermore, their application in materials science for the creation of novel organic electronic materials is an area ripe for exploration. The continued investigation of these versatile molecules will undoubtedly unlock new scientific frontiers and pave the way for innovative technologies.
References
- 1. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. rroij.com [rroij.com]
- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? [mdpi.com]
- 13. Synthesis, evaluation, and computational studies of naphthalimide-based long-wavelength fluorescent boronic Acid reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of the First Fluorescent α-Amidoboronic Acids that Change Fluorescent Properties upon Sugar Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to High-Purity 4-Fluoronaphthalene-1-boronic Acid for Researchers and Drug Development Professionals
An in-depth examination of the synthesis, commercial availability, quality control, and applications of a key building block in medicinal chemistry.
Introduction
4-Fluoronaphthalene-1-boronic acid (CAS No. 182344-25-8) is a synthetic organoboron compound that has garnered significant interest in the field of drug discovery and development. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The incorporation of a fluorinated naphthalene scaffold into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties. The fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity of the molecule to its biological target. This technical guide provides a comprehensive overview of high-purity this compound, including its synthesis, commercial sources, quality control considerations, and applications in medicinal chemistry.
Commercial Suppliers and Specifications
A variety of chemical suppliers offer this compound, typically at purities of 98% or higher. For researchers and drug development professionals, sourcing high-purity material is critical to ensure the reliability and reproducibility of experimental results. The table below summarizes the offerings from several prominent commercial suppliers. It is important to note that while a general purity is often listed, the actual batch-to-batch purity can vary, and it is recommended to request a lot-specific Certificate of Analysis (CoA) for detailed impurity profiles.
| Supplier | Product Number | Stated Purity | Analytical Method | Format |
| Sigma-Aldrich | AMBH2D702884 | 98% | Not specified | Solid |
| Thermo Scientific (Alfa Aesar) | H52707 | 98.7% | HPLC | White solid |
| Santa Cruz Biotechnology | sc-230480 | Not specified | Refer to CoA | Solid |
| CP Lab Safety | Not specified | ≥98% | Not specified | Solid |
| BLD Pharm | BD137989 | ≥98% | NMR, HPLC, LC-MS | Not specified |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the lithiation of a halogenated precursor followed by borylation. The following protocol is adapted from established procedures for the synthesis of arylboronic acids.
Reaction Scheme:
Materials:
-
1-Bromo-4-fluoronaphthalene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate (1.15 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.2 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
In a 500 mL three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-fluoronaphthalene (27.9 g, 0.124 mol) in 200 mL of anhydrous THF.
-
Add triisopropyl borate (26.8 g, 0.142 mol) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (9.5 g, 0.149 mol) dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Adjust the pH of the mixture to be strongly acidic (pH 1-2) using 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Triturate the resulting residue with hexane and collect the solid by filtration to yield this compound.[1]
Expected Yield: Approximately 90%
Quality Control and Characterization
The purity of this compound is crucial for its successful application in synthesis. The primary analytical technique for determining purity is High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) is also essential for structural confirmation and to identify any organic impurities.
A key consideration in the quality control of boronic acids is their propensity to form anhydrides (boroxines) upon storage. This can be observed as a change in the physical properties of the material and can affect its reactivity. It is recommended to store this compound under an inert atmosphere at low temperatures (2-8 °C).
Visualizations
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Context: Application in Kinase Inhibitor Synthesis
Fluorinated aromatic compounds are frequently used in the development of kinase inhibitors. The following diagram illustrates a simplified signaling pathway where a hypothetical inhibitor, synthesized using this compound, could act.
Caption: Inhibition of a kinase signaling pathway by a hypothetical drug.
Conclusion
High-purity this compound is a valuable reagent for medicinal chemists and drug development professionals. Its use in palladium-catalyzed cross-coupling reactions allows for the efficient introduction of a fluorinated naphthalene moiety, a privileged scaffold in many biologically active molecules. Careful consideration of commercial suppliers, verification of purity through lot-specific CoAs, and adherence to established synthetic and handling protocols are essential for the successful application of this important building block in the synthesis of novel therapeutics.
References
Methodological & Application
Standard Protocol for Suzuki Coupling Using 4-Fluoronaphthalene-1-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[1] This protocol details the application of 4-Fluoronaphthalene-1-boronic acid as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The fluorinated naphthalene moiety is a valuable structural motif in medicinal chemistry and materials science, and its introduction via Suzuki coupling offers a versatile and efficient synthetic route.
This compound can be coupled with a variety of aryl and heteroaryl halides or triflates to generate a diverse range of biaryl and heterobiaryl compounds. The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[2] While a universally optimal set of conditions does not exist, this document provides a robust standard protocol that has proven effective for analogous substrates and serves as an excellent starting point for optimization. Common side reactions to be aware of include protodeboronation of the boronic acid and homocoupling of the reaction partners. Careful control of reaction conditions, particularly ensuring an inert atmosphere, can mitigate these undesired pathways.[2]
Quantitative Data Summary
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of arylboronic acids with aryl bromides under conditions analogous to the standard protocol provided below. These data illustrate the expected efficiency of the reaction with a common palladium catalyst and various inorganic bases.
| Entry | Arylboronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 3 | Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
Experimental Workflow
The following diagram outlines the general experimental workflow for the Suzuki coupling of this compound.
Caption: Experimental workflow for the Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol describes a standard procedure for the Suzuki coupling of this compound with an aryl bromide, using 4-bromoanisole as a representative coupling partner.
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Fluoronaphthalene-1-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-fluoronaphthalene-1-boronic acid. This versatile building block is crucial for the synthesis of complex fluorinated aromatic compounds, which are of significant interest in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1] this compound is a valuable synthon for introducing the 4-fluoronaphthyl moiety into target molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of drug candidates, making this building block particularly relevant for drug development.[2]
However, the cross-coupling of fluorine-substituted arylboronic acids can present challenges, most notably the potential for competitive protodeboronation under basic reaction conditions.[3] This side reaction can lead to reduced yields and the formation of unwanted byproducts. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore critical for achieving high efficiency and reproducibility.
Key Considerations for Successful Coupling
Several factors must be optimized to ensure a successful Suzuki-Miyaura coupling with this compound:
-
Catalyst System: The choice of palladium precursor and ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results, especially for challenging substrates.[4]
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[5] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The strength and solubility of the base can significantly impact the reaction rate and the extent of protodeboronation. For sensitive substrates, weaker bases may be advantageous.[3]
-
Solvent: A variety of organic solvents can be used, often in combination with water. Common choices include toluene, dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME). The solvent system influences the solubility of the reactants and the catalyst, which in turn affects the reaction kinetics.
-
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system used. Microwave heating can also be employed to accelerate the reaction.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Tabulated Reaction Parameters
The following table summarizes typical conditions for the Suzuki-Miyaura cross-coupling of arylboronic acids with aryl halides, which can be adapted for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/Water | 100 | 85-95 | [4] |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (1.2) | DME | 70 | High | [3] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Toluene/Water | 100 | >95 | [4] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane | 100 | High | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure that can be adapted for the coupling of this compound with various aryl halides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Cs₂CO₃, 1.2 equiv)
-
Solvent (e.g., DME)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with brine and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[3]
Detailed Protocol: Synthesis of 1-(4-Fluoronaphthyl)-4-methylbenzene
This protocol describes a specific example of the coupling of this compound with 4-bromotoluene.
Materials:
-
This compound (1.2 equiv)
-
4-Bromotoluene (1.0 equiv, 0.15 mmol)
-
Pd(PPh₃)₄ (5 mol%, 7.5 µmol)
-
Copper(I) thiophene-2-carboxylate (CuTC) (10 mol%, 15 µmol)
-
Cs₂CO₃ (1.2 equiv, 0.18 mmol)
-
1,2-Dimethoxyethane (DME) (1.0 mL)
Procedure:
-
In a reaction tube, combine 4-bromotoluene, this compound (or a more stable derivative if necessary), Cs₂CO₃, Pd(PPh₃)₄, and CuTC.[3]
-
Evacuate and backfill the tube with nitrogen.
-
Add DME (1.0 mL) via syringe.
-
Stir the reaction mixture at 70 °C for 24 hours.[3]
-
After cooling to room temperature, quench the reaction with brine.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the product.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoronaphthalene-1-boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoronaphthalene-1-boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures that are often central to pharmaceutical agents and advanced materials. The fluorine substituent can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity. This document provides detailed application notes and optimized protocols for the use of this compound in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling.
Core Concepts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile carbon-carbon bond-forming reaction that couples an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The choice of base and solvent is critical for reaction efficiency, yield, and the suppression of side reactions.
Role of the Base: The primary function of the base is to activate the boronic acid, forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻). This facilitates the crucial transmetalation step in the catalytic cycle. The base strength and solubility can significantly impact the reaction rate and outcome.
Role of the Solvent: The solvent must solubilize the organic reactants, the palladium catalyst, and, to some extent, the inorganic base. Solvent choice influences catalyst stability, reaction rate, and selectivity.[1] Mixtures of organic solvents with water are common, as water helps dissolve the inorganic bases.[2]
Key Challenge - Protodeboronation: A significant side reaction for many boronic acids, especially those with electron-withdrawing groups like fluorine, is protodeboronation.[3] This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene (4-fluoronaphthalene in this case) and reducing the yield of the desired coupled product. This process can be exacerbated by strong bases and the presence of water.[4]
Recommended Starting Conditions
While optimal conditions are substrate-dependent, the following table summarizes recommended starting points for base and solvent systems for Suzuki-Miyaura reactions involving this compound. These recommendations are based on best practices for related fluoroaryl and naphthyl boronic acids.
| Entry | Base (Equivalents) | Solvent System | Temperature (°C) | Notes & Considerations |
| 1 | K₃PO₄ (2.0 - 3.0) | Dioxane / H₂O (4:1 to 10:1) | 80 - 110 | A robust, general-purpose system. K₃PO₄ is a moderately strong base effective for many couplings, including those with nitrogen-containing heterocycles.[1] |
| 2 | K₂CO₃ (2.0) | Toluene / H₂O (10:1) or DMF | 90 - 110 | A common and cost-effective choice. Can be effective but may be less suitable for very sensitive substrates.[5] |
| 3 | Cs₂CO₃ (2.0) | DME or Dioxane | 70 - 100 | Cesium carbonate is more soluble in organic solvents and is often effective in challenging couplings. It is considered a weaker base that can help mitigate protodeboronation.[3] |
| 4 | Na₂CO₃ (2.0) | Toluene / H₂O / EtOH (e.g., 4:1:1) | 90 - 100 | An alternative carbonate base, often used in mixed solvent systems to improve solubility. |
| 5 | KF (3.0) | THF or Dioxane | 80 - 100 | Potassium fluoride is a mild base that can be effective, particularly for substrates with base-labile functional groups.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and catalyst/ligand may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., Dioxane and Water, 4:1 mixture, degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
Procedure:
-
To a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the chosen base (2.0 equiv.), and the palladium catalyst (2-5 mol%).
-
Seal the vessel with a septum or cap.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) until the limiting starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Below are diagrams illustrating the key workflows and relationships in Suzuki-Miyaura coupling reactions.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Key relationships in the activation and reaction pathways of boronic acids.
References
Application of 4-Fluoronaphthalene-1-boronic Acid in the Synthesis of a Key Pharmaceutical Intermediate for Trametinib
Introduction
4-Fluoronaphthalene-1-boronic acid is a versatile synthetic building block employed in the construction of complex organic molecules, particularly within the pharmaceutical industry. Its utility is prominently demonstrated in the synthesis of intermediates for targeted cancer therapies. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for Trametinib, a potent and selective inhibitor of MEK1 and MEK2 enzymes in the MAPK/ERK signaling pathway.[1][2] The protocols detailed herein are based on established Suzuki-Miyaura coupling methodologies, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[3][4]
Application: Synthesis of a Trametinib Intermediate
A critical step in the synthesis of Trametinib involves the coupling of a fluoronaphthalene moiety to a complex heterocyclic core. This compound serves as the ideal reagent for introducing the 4-fluoro-1-naphthyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The resulting intermediate is a direct precursor to the final active pharmaceutical ingredient (API).
Experimental Protocols
The following protocols describe the synthesis of a key biaryl intermediate for Trametinib, N-(3-(4-fluoro-1-naphthyl)pyridin-2-yl)acetamide, through the Suzuki-Miyaura coupling of this compound and a suitable pyridinyl halide.
General Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron compound (in this case, this compound) and an organic halide. The general catalytic cycle involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[4]
Diagram of the General Suzuki-Miyaura Catalytic Cycle:
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Trametinib Biaryl Intermediate
This protocol outlines the specific conditions for the coupling of this compound with a suitable 2-amino-3-halopyridine derivative.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of a Trametinib intermediate.
Materials:
-
This compound
-
2-Amino-3-bromopyridine derivative (e.g., N-(3-bromo-2-pyridinyl)acetamide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DME)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the 2-amino-3-bromopyridine derivative (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.01-0.05 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Trametinib intermediate.
Quantitative Data:
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling to form the Trametinib intermediate.
| Parameter | Value/Condition | Reference |
| Reactants | ||
| This compound | 1.2 equivalents | [5][6] |
| 2-Amino-3-bromopyridine derivative | 1.0 equivalent | [5][6] |
| Catalyst System | ||
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | [5][6] |
| Base | K₂CO₃ (2.0 equivalents) | [5][6] |
| Reaction Conditions | ||
| Solvent | 1,4-Dioxane / H₂O (4:1) | [7] |
| Temperature | 90 °C | [5] |
| Reaction Time | 4-12 hours | [5] |
| Outcome | ||
| Yield | 85-95% | [5][6] |
| Purity | >98% (after chromatography) |
Signaling Pathway and Biological Context
Trametinib is a highly specific inhibitor of MEK1 and MEK2, which are key components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, particularly melanoma with BRAF mutations, leading to uncontrolled cell proliferation and survival.[2]
Diagram of the MAPK/ERK Signaling Pathway and Trametinib's Site of Action:
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.
By inhibiting MEK1 and MEK2, Trametinib prevents the phosphorylation and activation of ERK1 and ERK2, thereby blocking the downstream signaling cascade that promotes tumor growth.[1] The synthesis of Trametinib and its intermediates, facilitated by reagents like this compound, is therefore of critical importance in the development of targeted cancer therapies.
This compound is a key reagent in the efficient synthesis of a vital intermediate for the MEK inhibitor, Trametinib. The Suzuki-Miyaura coupling protocol described provides a reliable and high-yielding method for the incorporation of the 4-fluoro-1-naphthyl moiety. This application underscores the importance of boronic acids in modern drug discovery and development, enabling the construction of complex and potent therapeutic agents that target specific signaling pathways implicated in cancer.
References
- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Fluoronaphthalene-1-boronic acid in Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoronaphthalene-1-boronic acid is an organoboron compound that holds significant promise as a versatile building block in the synthesis of advanced organic electronic materials. Its unique structure, combining a naphthalene core with a fluorine substituent and a reactive boronic acid moiety, allows for the fine-tuning of electronic properties and molecular architecture. The fluorine atom can enhance intermolecular interactions and improve the stability of materials, while the boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex conjugated molecules and polymers that form the active layers in various organic electronic devices.
These materials are integral to the development of next-generation technologies such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). The ability to systematically modify the structure of organic semiconductors using precursors like this compound is crucial for optimizing device performance, including efficiency, charge carrier mobility, and operational lifetime.
Application in Organic Light-Emitting Diodes (OLEDs)
While specific literature detailing the use of this compound in OLEDs is not extensively available, its structural motifs suggest its utility in the synthesis of novel host and emissive materials. The fluoronaphthalene unit can be incorporated into conjugated polymers or small molecules to modulate the HOMO/LUMO energy levels, enhance thermal stability, and improve charge transport properties.
Below is a representative application detailing the synthesis of a hypothetical blue-emitting copolymer, Poly[(9,9-dioctylfluorene)-co-(4-fluoronaphthalene)] (PFO-co-FN), using this compound and its subsequent use in a solution-processed OLED device.
Experimental Protocol 1: Synthesis of a Blue-Emitting Copolymer via Suzuki Coupling
This protocol describes the synthesis of a blue-emitting conjugated copolymer, PFO-co-FN, using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a condenser and a magnetic stirrer, add 2,7-dibromo-9,9-dioctylfluorene (548 mg, 1.0 mmol), this compound (190 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (21 mg, 0.08 mmol).
-
Solvent and Base Addition: Add 20 mL of toluene to the flask. Prepare a 2 M aqueous solution of potassium carbonate and add 5 mL to the reaction mixture.
-
Degassing: Purge the mixture with argon for 30 minutes to remove any dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.
-
Purification:
-
After cooling to room temperature, pour the reaction mixture into 200 mL of methanol with vigorous stirring. A fibrous precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the collected solid sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.
-
Characterization:
The resulting polymer (PFO-co-FN) can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
UV-Vis and Photoluminescence Spectroscopy: To determine the optical properties, including absorption and emission maxima.
Experimental Protocol 2: Fabrication of a Solution-Processed OLED Device
This protocol outlines the fabrication of a multilayer OLED device using the synthesized PFO-co-FN as the emissive layer.
Device Structure: ITO / PEDOT:PSS / PFO-co-FN / TPBi / LiF / Al
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized PFO-co-FN copolymer
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with oxygen plasma for 5 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a 10 mg/mL solution of PFO-co-FN in chlorobenzene.
-
Spin-coat the PFO-co-FN solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox.
-
Anneal the substrate at 80 °C for 20 minutes.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Deposit a 30 nm layer of TPBi as the electron transport layer.
-
Deposit a 1 nm layer of LiF as the electron injection layer.
-
Deposit a 100 nm layer of Al as the cathode.
-
Data Presentation
The performance of the fabricated OLED device can be characterized, and the data can be summarized as follows. The values presented here are representative of what might be expected for a blue-emitting copolymer of this type.
| Parameter | Value |
| Maximum Emission Wavelength (λₘₐₓ) | 450 nm |
| Turn-on Voltage (Vₒₙ) | 3.5 V |
| Maximum Luminance (Lₘₐₓ) | 3500 cd/m² |
| Maximum Current Efficiency (η𝒸) | 4.2 cd/A |
| Maximum Power Efficiency (ηₚ) | 3.0 lm/W |
| External Quantum Efficiency (EQE) | 4.5% |
| CIE Coordinates (x, y) | (0.15, 0.18) |
Visualizations
Below are diagrams illustrating the synthesis workflow and the OLED device architecture.
Application Notes and Protocols for Biaryl Synthesis with 4-Fluoronaphthalene-1-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone in modern medicinal chemistry and materials science due to their prevalence in a wide range of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the efficient synthesis of diverse biaryl structures.[1] This document provides detailed application notes and protocols for the use of 4-Fluoronaphthalene-1-boronic acid as a key building block in the synthesis of novel biaryl compounds. The incorporation of the 4-fluoronaphthalene moiety can introduce unique physicochemical properties, such as altered metabolic stability, lipophilicity, and binding interactions, which are of significant interest in drug discovery programs.[2][3]
Core Concepts and Applications
This compound is a versatile reagent primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 4-fluoronaphthyl group onto an aromatic or heteroaromatic ring. The fluorine substituent can modulate the electronic properties of the biaryl product and can be a valuable tool for medicinal chemists to fine-tune the pharmacological profile of a lead compound.[2][3] Biaryl compounds containing the fluoronaphthalene scaffold have potential applications as intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.
One of the challenges when working with fluorinated arylboronic acids is their potential for protodeborylation, a side reaction that cleaves the C-B bond.[4] To minimize this, it is often advantageous to use boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which exhibit greater stability and slowly release the boronic acid under reaction conditions.[5]
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a similar substrate, 4-fluorophenylboronic acid, with various aryl bromides. This data can serve as a valuable starting point for optimizing the synthesis of biaryl compounds using this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Conversion (%)[6] |
| 1 | 1-bromo-2-fluorobenzene | G-COOH-Pd-10 (15 mg) | K₂CO₃ (2.0) | H₂O | 70 | 3 | ~55 |
| 2 | 1-bromo-2-fluorobenzene | G-COOH-Pd-10 (15 mg) | K₂CO₃ (2.0) | H₂O | 110 | 3 | ~90 |
| 3 | 1-bromo-3-fluorobenzene | G-COOH-Pd-10 (15 mg) | K₂CO₃ (2.0) | H₂O | 70 | 3 | ~60 |
| 4 | 1-bromo-3-fluorobenzene | G-COOH-Pd-10 (15 mg) | K₂CO₃ (2.0) | H₂O | 110 | 3 | ~95 |
| 5 | 2-bromo-5-fluorotoluene | G-COOH-Pd-10 (15 mg) | K₂CO₃ (2.0) | H₂O | 70 | 3 | ~40 |
| 6 | 2-bromo-5-fluorotoluene | G-COOH-Pd-10 (15 mg) | K₂CO₃ (2.0) | H₂O | 110 | 3 | ~75 |
| 7 | 2-bromo-4-fluorotoluene | G-COOH-Pd-10 (15 mg) | K₂CO₃ (2.0) | H₂O | 70 | 3 | ~35 |
| 8 | 2-bromo-4-fluorotoluene | G-COOH-Pd-10 (15 mg) | K₂CO₃ (2.0) | H₂O | 110 | 3 | ~70 |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific substrate combination.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl bromide, the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[7]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for biaryl synthesis.
References
- 1. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Fluoronaphthalene-1-boronic acid as a Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoronaphthalene-1-boronic acid is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex molecular architectures. Its fluorinated naphthalene core is a key structural motif in various biologically active compounds. The fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate. The boronic acid functional group makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a robust and versatile method for forming carbon-carbon bonds.
This document provides detailed application notes on the use of this compound in the synthesis of 1-arylnaphthalene scaffolds, which are prevalent in many therapeutic agents, including kinase inhibitors.[1] The BRAF/MEK/ERK signaling pathway, a critical regulator of cell growth and proliferation, is often dysregulated in various cancers, making it a prime target for drug development.[2][3][4] Potent and selective inhibitors of BRAF, such as Dabrafenib, have demonstrated significant clinical efficacy in treating melanomas harboring the BRAF V600E mutation.[5][6] The synthesis of such inhibitors often involves the construction of complex biaryl systems where naphthalene-based building blocks can play a crucial role.
Application Notes: Synthesis of 1-Arylnaphthalene Scaffolds
The 1-arylnaphthalene scaffold is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents.[1][7] The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of these scaffolds, reacting an aryl halide with an aryl boronic acid. This compound serves as a key precursor for introducing a fluorinated naphthalene moiety into the target molecule.
The general reaction involves the coupling of this compound with a suitable aryl or heteroaryl halide in the presence of a palladium catalyst, a ligand, and a base. The choice of reaction conditions is crucial for achieving high yields and purity.
Quantitative Data: Biological Activity of a Representative BRAF Inhibitor
To illustrate the therapeutic potential of molecules that can be synthesized using naphthalene-based building blocks, the following table summarizes the in vitro inhibitory activity of Dabrafenib, a potent BRAF inhibitor.
| Target | IC50 (nM) | Cell Line | Comments |
| BRAF V600E | 0.6 | - | Potent inhibition of the mutant kinase.[6] |
| BRAF wild-type | 3.2 | - | ~5-fold selectivity for the mutant form.[8] |
| CRAF | 5.0 | - | Selective over other Raf isoforms.[6] |
| SKMEL28 cell proliferation | 3 | SKMEL28 (BRAF V600E) | Potent anti-proliferative effect in BRAF V600E mutant melanoma cells.[6] |
| A375P F11 cell proliferation | 8 | A375P F11 (BRAF V600E) | Demonstrates cellular activity in another BRAF V600E mutant cell line.[6] |
| Colo205 cell proliferation | 7 | Colo205 (BRAF V600E) | Efficacy in a colorectal carcinoma cell line with the BRAF V600E mutation.[6] |
| HFF cell proliferation | 3000 | HFF (wild-type BRAF) | Minimal effect on cells with wild-type BRAF.[6] |
Experimental Protocols
I. Suzuki-Miyaura Coupling for the Synthesis of 1-Aryl-4-fluoronaphthalene
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-methoxybenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-aryl-4-fluoronaphthalene.
II. BRAF V600E Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the BRAF V600E enzyme.
Materials:
-
Recombinant human BRAF V600E enzyme
-
Biotinylated MEK1 substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Test compound (dissolved in DMSO)
-
ATP
-
HTRF KinEASE-STK S1 kit (or similar detection system)
-
384-well low volume plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture: In a 384-well plate, add the test compound, recombinant BRAF V600E enzyme, and biotinylated MEK1 substrate diluted in kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate according to the manufacturer's protocol for the detection kit (e.g., by adding HTRF detection reagents).
-
Data Analysis: Measure the signal (e.g., fluorescence) and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: BRAF/MEK/ERK signaling pathway and the point of intervention for BRAF inhibitors.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Monitoring the Progress of Suzuki Reactions Involving 4-Fluoronaphthalene-1-boronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely used in the pharmaceutical and materials science industries for constructing complex molecular architectures, particularly biaryl structures.[2] 4-Fluoronaphthalene-1-boronic acid is a valuable building block, introducing a fluorinated naphthalene moiety that can significantly influence the pharmacokinetic and physicochemical properties of a target molecule.
Effective monitoring of reaction progress is critical for optimization, ensuring complete conversion, maximizing yield, and minimizing impurity formation.[3] Temporal profiling of a reaction provides crucial data for mechanistic understanding and process development.[3] This document provides detailed protocols for monitoring the Suzuki-Miyaura coupling of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Reaction Scheme
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[4][5]
Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for monitoring reaction progress due to its ability to separate starting materials, intermediates, and products based on their polarity.[6] Reversed-phase HPLC (RP-HPLC) is particularly effective for Suzuki coupling reactions.
Experimental Protocol: HPLC
-
Reaction Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), carefully withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 1.0 mL) of the mobile phase or a suitable solvent (e.g., acetonitrile) in a labeled vial. This prevents further reaction.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water with 0.1% Formic Acid (Solvent B).
-
Gradient Program:
-
0-2 min: 30% A
-
2-15 min: 30% to 95% A
-
15-18 min: 95% A
-
18-20 min: 95% to 30% A
-
20-25 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the reactants and product).
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Identify the retention times for this compound, the aryl halide, and the coupled product by injecting standards of each compound.
-
Integrate the peak area for each component in the chromatograms from the reaction aliquots.
-
Calculate the percent conversion by monitoring the disappearance of the limiting reactant's peak area relative to an internal standard or by the relative increase in the product's peak area.
-
Data Presentation: HPLC Monitoring
Table 1: Hypothetical HPLC Data for Suzuki Coupling Progress
| Time (min) | This compound (Peak Area) | Aryl Halide (Peak Area) | Product (Peak Area) | % Conversion (based on Aryl Halide) |
| 0 | 125,400 | 98,500 | 0 | 0% |
| 15 | 110,200 | 75,800 | 28,900 | 23% |
| 30 | 98,100 | 51,200 | 59,100 | 48% |
| 60 | 79,500 | 22,600 | 94,800 | 77% |
| 120 | 65,800 | 4,900 | 117,000 | 95% |
| 240 | 61,300 | < 1,000 | 122,500 | >99% |
Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for monitoring reactions that involve volatile and thermally stable compounds. It provides both quantitative data (from the GC flame ionization detector or total ion chromatogram) and structural information (from the mass spectrometer), which is useful for identifying byproducts.[7]
Experimental Protocol: GC-MS
-
Reaction Sampling and Workup:
-
At designated time points, withdraw an aliquot (approx. 50 µL) of the reaction mixture.
-
Quench the aliquot in a vial containing 1 mL of diethyl ether and 1 mL of water.
-
Vortex the vial thoroughly and allow the layers to separate.
-
Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to dry the sample.
-
Transfer the dried organic solution to a GC vial for analysis.
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
-
Data Analysis:
-
Identify the retention times and mass spectra of the starting materials and the product.
-
Monitor the reaction by comparing the relative peak areas in the total ion chromatogram (TIC).
-
Use an internal standard for more accurate quantification. The percent conversion can be calculated from the decrease in the starting material peak area relative to the internal standard.
-
Data Presentation: GC-MS Monitoring
Table 2: Hypothetical GC-MS Data for Suzuki Coupling Progress
| Time (min) | Aryl Halide (% Area) | Product (% Area) | Homocoupling Byproduct (% Area) | % Conversion (based on Aryl Halide) |
| 0 | 45.2 | 0 | 0 | 0% |
| 30 | 25.8 | 18.5 | 0.5 | 43% |
| 60 | 11.3 | 33.1 | 1.1 | 75% |
| 120 | 2.1 | 41.5 | 1.5 | 95% |
| 240 | 0.4 | 43.8 | 1.6 | >99% |
Monitoring by ¹H and ¹⁹F NMR Spectroscopy
NMR spectroscopy is an excellent quantitative method for monitoring reactions directly in the reaction mixture, often without the need for workup or deuterated solvents.[8] For this specific reaction, both ¹H and ¹⁹F NMR are highly informative. ¹⁹F NMR is particularly useful as the fluorine atom provides a clean spectroscopic handle with a distinct signal for the starting boronic acid and the final product, free from solvent or other proton signals.
Experimental Protocol: NMR
-
Reaction Sampling:
-
At each time point, withdraw an aliquot (approx. 0.1 mL) from the reaction mixture.
-
Transfer the aliquot to a standard NMR tube.
-
Add 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is miscible with the reaction solvent.
-
If quantitative analysis is desired, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR) that does not react with the components and has a signal in a clear region of the spectrum.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 5 seconds (for quantitative accuracy).
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 32-64
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Analysis:
-
In the ¹H NMR spectrum, identify characteristic signals for the aromatic protons of the starting materials and the product. Integrate these signals.
-
In the ¹⁹F NMR spectrum, identify the singlet corresponding to the fluorine on the naphthalene ring of the starting material and the product. These will have slightly different chemical shifts.
-
Calculate the molar ratio of product to starting material by comparing their integral values. The conversion can be calculated as: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100.[8]
-
Data Presentation: ¹⁹F NMR Monitoring
Table 3: Hypothetical ¹⁹F NMR Data for Suzuki Coupling Progress
| Time (min) | Chemical Shift of this compound (ppm) | Integral | Chemical Shift of Product (ppm) | Integral | % Conversion |
| 0 | -118.5 | 1.00 | - | 0.00 | 0% |
| 30 | -118.5 | 0.55 | -119.2 | 0.45 | 45% |
| 60 | -118.5 | 0.21 | -119.2 | 0.79 | 79% |
| 120 | -118.5 | 0.04 | -119.2 | 0.96 | 96% |
| 240 | -118.5 | <0.01 | -119.2 | 1.00 | >99% |
Overall Experimental Workflow
The process of monitoring a Suzuki reaction involves several logical steps, from initial setup to final data analysis and decision-making.
Troubleshooting and Common Side Reactions
During the monitoring process, be aware of potential side reactions that can complicate analysis and reduce yield.
-
Protodeboronation: Hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is more common with electron-rich or certain heteroaryl boronic acids and can be detected as a byproduct (4-fluoronaphthalene).[9]
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. This is often promoted by the presence of oxygen or if the catalytic cycle is inefficient.[9] These byproducts can be identified by MS or NMR.
-
Catalyst Decomposition: The formation of palladium black (Pd(0) nanoparticles) can indicate catalyst decomposition, leading to a stalled reaction. This may be observed visually in the reaction flask.
By employing these analytical techniques and protocols, researchers can gain valuable insights into their Suzuki-Miyaura coupling reactions, leading to improved processes, higher yields, and greater purity in the synthesis of valuable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Chan-Lam Coupling Reactions with 4-Fluoronaphthalene-1-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling reaction is a powerful and versatile copper-catalyzed method for the formation of carbon-heteroatom bonds, offering a valuable tool for synthetic chemists.[1][2] This reaction facilitates the cross-coupling of arylboronic acids with a wide range of nucleophiles, including amines, alcohols, and thiols, to generate the corresponding C-N, C-O, and C-S bonds.[1] A significant advantage of the Chan-Lam coupling over other cross-coupling methods, such as the Buchwald-Hartwig amination, is its typically milder reaction conditions, often proceeding at room temperature and being tolerant to air and moisture.[2]
4-Fluoronaphthalene-1-boronic acid is a valuable building block in medicinal chemistry and materials science. Its use in Chan-Lam coupling reactions allows for the introduction of the 4-fluoronaphthalene moiety into a variety of molecular scaffolds, enabling the synthesis of novel compounds with potential biological activity or unique material properties. This document provides detailed application notes and generalized protocols for performing Chan-Lam coupling reactions using this compound with various nucleophiles.
Data Presentation: Representative Chan-Lam Coupling Reactions
While specific yield data for Chan-Lam couplings with this compound is not extensively reported in the literature, the following tables summarize typical reaction conditions and yields for analogous arylboronic acids, which can serve as a starting point for optimization.
Table 1: N-Arylation of Amines and Amides with Arylboronic Acids
| Nucleophile | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Phenylboronic acid | Cu(OAc)₂ (10) | 2,6-lutidine | CH₂Cl₂ | RT | 18 | 91 | [1] |
| Pyrrolidine | Phenylboronic acid | Cu(OAc)₂ (10) | 2,6-lutidine | CH₂Cl₂ | RT | 18 | 64 | [1] |
| Imidazole | Phenylboronic acid | Cu(OTf)₂ (8) | K₂CO₃ | Methanol | RT | 24 | High | [3] |
| Sulfonamide | Phenylboronic acid | CuCl (10) | None | Methanol | RT | 2 | 97 | [4] |
Table 2: O-Arylation of Phenols and Alcohols with Arylboronic Acids
| Nucleophile | Arylboronic Acid Derivative | Catalyst (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Phenylboronic acid | Cu(OAc)₂ (stoichiometric) | Et₃N | CH₂Cl₂ | RT | 24-48 | Good | [2] |
| 4-Methoxyphenol | Potassium Phenyltrifluoroborate | Cu(OAc)₂ (10) | DMAP | CH₂Cl₂/MeOH | RT | 8 | Good | [5] |
| Aliphatic Alcohols | Potassium Organotrifluoroborates | Cu(OAc)₂ (catalytic) | DMAP | Dichloromethane | RT | - | Moderate to Good | [1] |
Table 3: S-Arylation of Thiols with Arylboronic Acids
| Nucleophile | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | Thiophenol | Phenylboronic acid | CuSO₄ (5) | 1,10-phenanthroline (5) | nBu₄NOH | Ethanol | RT | 8 | 88 |[6] | | 4-Methylthiophenol | Phenylboronic acid | CuSO₄ (5) | 1,10-phenanthroline (5) | nBu₄NOH | Ethanol | RT | 8 | 92 |[6] | | 2-Naphthalenethiol | Phenylboronic acid | CuSO₄ (5) | 1,10-phenanthroline (5) | nBu₄NOH | Ethanol | RT | 8 | 95 |[6] |
Experimental Protocols
The following are generalized protocols for Chan-Lam coupling reactions with this compound. These should be considered as starting points, and optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: N-Arylation of Amines/Amides
This protocol describes a general procedure for the copper-catalyzed N-arylation of primary and secondary amines or amides with this compound.
Materials:
-
This compound
-
Amine or amide substrate
-
Copper(II) acetate (Cu(OAc)₂)
-
A suitable base (e.g., pyridine, triethylamine (Et₃N), or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), methanol (MeOH), or acetonitrile (MeCN))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended for sensitive substrates)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 - 1.5 equivalents), the amine or amide substrate (1.0 equivalent), and a magnetic stir bar.
-
Add the copper(II) acetate catalyst (5-10 mol%).
-
Add the base (1.0 - 2.0 equivalents).
-
Add the anhydrous solvent.
-
If using an inert atmosphere, purge the flask with nitrogen or argon.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Protocol 2: O-Arylation of Phenols/Alcohols
This protocol provides a general method for the copper-catalyzed O-arylation of phenols or alcohols with this compound.
Materials:
-
This compound
-
Phenol or alcohol substrate
-
Copper(II) acetate (Cu(OAc)₂)
-
A suitable base or additive (e.g., pyridine, 4-dimethylaminopyridine (DMAP))
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂))
-
Molecular sieves (optional, to remove residual water)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 - 2.0 equivalents), the phenol or alcohol substrate (1.0 equivalent), and a magnetic stir bar.
-
If desired, add activated molecular sieves to the flask.
-
Add the copper(II) acetate catalyst (10 mol% to stoichiometric amounts).
-
Add the base or additive (e.g., DMAP, 1.0 - 2.0 equivalents).
-
Add the anhydrous solvent.
-
Stir the reaction mixture at room temperature, open to the air. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite or silica gel, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the O-arylated product.
Protocol 3: S-Arylation of Thiols
This protocol outlines a general procedure for the copper-catalyzed S-arylation of thiols with this compound.
Materials:
-
This compound
-
Thiol substrate
-
Copper(II) sulfate (CuSO₄) or another copper salt
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A suitable base (e.g., tetra-n-butylammonium hydroxide (nBu₄NOH))
-
Solvent (e.g., ethanol (EtOH))
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.2 equivalents) and the thiol substrate (1.0 equivalent) in the solvent.
-
Add the copper catalyst (e.g., CuSO₄, 5 mol%) and the ligand (e.g., 1,10-phenanthroline, 5 mol%).
-
Add the base (e.g., nBu₄NOH, 2.0 equivalents).
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the desired S-arylated product.
Mandatory Visualizations
Caption: Proposed mechanism of the Chan-Lam coupling reaction.
Caption: General experimental workflow for Chan-Lam coupling.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]
Troubleshooting & Optimization
How to prevent protodeboronation of 4-Fluoronaphthalene-1-boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the use of 4-Fluoronaphthalene-1-boronic acid in synthetic chemistry, with a primary focus on preventing protodeboronation in Suzuki-Miyaura cross-coupling reactions.
Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a common side reaction that can significantly lower the yield of desired products when using boronic acids.[1] This issue is particularly relevant for boronic acids that are electronically activated or used under conditions that promote this side reaction. This compound, with its electron-rich naphthalene ring and a predicted pKa of approximately 8.60, requires careful optimization of reaction conditions to minimize protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, leading to the formation of 4-fluoronaphthalene as a byproduct instead of the desired coupled product. This side reaction is a significant issue as it consumes the starting material and reduces the overall yield of the target molecule.[1] Factors such as high pH, elevated temperatures, and the presence of water can accelerate this process. For this compound, the electron-rich nature of the naphthalene ring can make it more susceptible to protodeboronation under certain Suzuki-Miyaura coupling conditions.
Q2: What are the primary factors that influence the rate of protodeboronation?
A2: The rate of protodeboronation is highly dependent on several factors:
-
pH: The reaction pH is a critical factor. Base-catalyzed protodeboronation is a common pathway, and high pH levels generally increase the rate of this side reaction.[1]
-
Temperature: Higher reaction temperatures can provide the necessary activation energy for protodeboronation to occur more readily.
-
Solvent: The choice of solvent, particularly the presence of protic solvents like water, can facilitate protodeboronation by providing a proton source.[2]
-
Base: The strength and type of base used in the reaction are crucial. Strong bases can significantly promote protodeboronation.[2]
-
Catalyst System: The nature of the palladium catalyst and ligands can influence the relative rates of the desired coupling reaction and the undesired protodeboronation.
Q3: How can I tell if protodeboronation is the main reason for my low yield?
A3: To determine if protodeboronation is the primary issue, you can analyze the crude reaction mixture by techniques such as ¹H NMR, ¹⁹F NMR, or LC-MS. The presence of a significant amount of 4-fluoronaphthalene as a byproduct is a strong indicator of protodeboronation. Comparing the amount of unreacted this compound with the amount of 4-fluoronaphthalene formed can give you a quantitative measure of the extent of this side reaction.
Troubleshooting Guide: Preventing Protodeboronation
This section provides specific troubleshooting strategies to minimize protodeboronation when using this compound in Suzuki-Miyaura coupling reactions.
Issue 1: Low Yield of Coupled Product with Significant Formation of 4-Fluoronaphthalene
Cause: The reaction conditions are likely favoring protodeboronation over the desired cross-coupling. This is often due to a combination of a strong base, high temperature, and the presence of a proton source.
Solutions:
-
Optimize the Base:
-
Modify the Solvent System:
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, switching to anhydrous solvents can significantly suppress this side reaction.[2] Toluene, dioxane, and THF are common choices.
-
Aprotic Solvents: If a co-solvent is necessary, consider using aprotic polar solvents like DMF or DMSO, but be mindful that they can also influence catalyst activity.
-
-
Control the Reaction Temperature:
-
Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can disfavor the higher activation energy pathway of protodeboronation.
-
-
Protect the Boronic Acid Moiety:
-
Convert to a Boronate Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, is a highly effective strategy.[1] These esters are more resistant to protodeboronation and slowly release the boronic acid in situ during the reaction.[1]
-
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the impact of different bases and solvents on the yield of a model Suzuki-Miyaura coupling reaction, highlighting conditions that minimize protodeboronation.
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Potential for Protodeboronation |
| K₃PO₄ | Dioxane/H₂O | 100 | 60-80 | High |
| K₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-90 | Moderate |
| Cs₂CO₃ | Dioxane | 80 | 85-95 | Low to Moderate |
| KF | THF (anhydrous) | 65 | 80-92 | Low |
Note: Yields are illustrative and can vary depending on the specific substrates, catalyst, and ligand used.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling under Anhydrous Conditions to Minimize Protodeboronation
This protocol is designed for substrates sensitive to protodeboronation.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Anhydrous base (e.g., KF or Cs₂CO₃)
-
Anhydrous solvent (e.g., THF or dioxane)
-
Schlenk flask and inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the anhydrous base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (1-5 mol%) under a positive flow of the inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 65-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of 4-Fluoronaphthalene-1-pinacol boronate
Materials:
-
This compound
-
Pinacol
-
Toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.
Visualizations
Caption: Competing pathways of Suzuki coupling and protodeboronation.
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
References
Technical Support Center: Optimizing Suzuki Coupling with 4-Fluoronaphthalene-1-boronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluoronaphthalene-1-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is giving a very low yield or no product at all. What are the first things I should check?
A: A low or non-existent yield in a Suzuki coupling reaction can often be traced back to a few critical factors. A systematic check of your reagents and reaction setup is the best first step.
-
Catalyst and Ligand Integrity : Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[1] The active catalyst is the Pd(0) species; if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[2] Consider using a more robust, air-stable precatalyst if you suspect catalyst degradation.[2]
-
Oxygen Contamination : The exclusion of oxygen is critical. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid.[1][2] Ensure your solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[2][3]
-
Reagent Purity and Stability : Verify the purity of your aryl halide and, most importantly, the this compound. Boronic acids, particularly electron-deficient ones, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2][3][4] Using a fresh, high-purity batch is recommended.
-
Base and Solvent Choice : The selection of base and solvent is crucial and interdependent. The base must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause degradation of starting materials or products.[5][6] The solvent system must be able to dissolve the reactants and facilitate the reaction; often, a mixture of an organic solvent and water is used to dissolve the inorganic base.[3][4]
Issue 2: Significant Side Product Formation
Q: I've isolated my product, but it's contaminated with significant side products. How can I identify and minimize them?
A: The most common side products in Suzuki coupling reactions are a result of homocoupling, protodeboronation, or dehalogenation.
-
Homocoupling of Boronic Acid : If you are observing the formation of 1,1'-bi(4-fluoronaphthalene), this is likely due to the homocoupling of your boronic acid. This side reaction is primarily promoted by the presence of oxygen.[2][3][4]
-
Protodeboronation : If you are detecting 1-fluoronaphthalene in your crude product, your boronic acid is likely undergoing protodeboronation. This is a very common issue, especially with fluorinated arylboronic acids.[1][7][8]
-
Solution : This side reaction can be mitigated by using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][3] Minimizing reaction time and temperature can also reduce the extent of this decomposition pathway.[1] In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial.[1]
-
-
Dehalogenation : The presence of the parent arene/heteroarene from your aryl halide coupling partner indicates dehalogenation.
Frequently Asked Questions (FAQs)
Q1: Which catalyst and ligand system is a good starting point for coupling with this compound?
A1: For challenging substrates, which can include fluorinated and sterically hindered partners, catalyst systems incorporating bulky, electron-rich phosphine ligands are often highly effective.[6][9] These ligands promote the rate-determining oxidative addition step and facilitate the subsequent steps of the catalytic cycle.[4] Good starting points include:
-
Palladium Source : Pd(OAc)₂ or Pd₂(dba)₃
-
Ligands : Buchwald-type ligands such as SPhos or XPhos.[4][10][11]
-
Precatalysts : Integrated precatalysts like XPhos Pd G3 are often more stable and convenient, ensuring the generation of the active catalytic species.[2][12]
Q2: What is the optimal base and solvent combination to use?
A2: The optimal choice depends on the specific aryl halide being used. However, a common and effective starting point is a moderately strong inorganic base in a mixed solvent system.[4][13]
-
Bases : Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for coupling aryl bromides and can provide high reaction rates.[1][6] For base-sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) should be considered to minimize side reactions like protodeboronation.[1][3]
-
Solvents : A mixture of an organic solvent and water is frequently used.[14] Common systems include Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[4][15] The water helps to dissolve the inorganic base and facilitates the activation of the boronic acid.[4][16]
Q3: How critical is the inert atmosphere for this reaction?
A3: Maintaining an inert atmosphere is absolutely critical for a successful Suzuki coupling reaction.[1] Oxygen can severely inhibit the reaction through two main pathways: 1) It oxidizes and deactivates the active Pd(0) catalyst, and 2) It promotes the oxidative homocoupling of the boronic acid, which consumes the starting material and complicates purification.[2][3][4][6]
Q4: My boronic acid seems unstable. Are there ways to handle it better?
A4: Fluorine-substituted arylboronic acids can be prone to protodeboronation.[7] Besides optimizing the reaction conditions (milder base, lower temperature, shorter time), you can also consider converting the boronic acid to a more stable derivative like a potassium trifluoroborate salt or a boronate ester (e.g., pinacol or MIDA esters).[1][17] These derivatives often exhibit greater stability and can release the active boronic acid species slowly into the reaction, minimizing its concentration and the rate of decomposition.[1]
Data Presentation: Recommended Starting Conditions
The table below summarizes recommended starting points for optimizing the Suzuki coupling of this compound with an aryl bromide partner.
| Parameter | Recommendation | Rationale & Notes |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) or a precatalyst like XPhos Pd G3 (1-2 mol%) | Precatalysts are often more air-stable and provide reliable generation of the active Pd(0) species.[2] |
| Ligand | SPhos or XPhos (1.1 - 1.5 eq. relative to Pd) | Bulky, electron-rich ligands are highly effective for challenging substrates, promoting efficient oxidative addition.[4][10][11] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger bases that are effective for many Suzuki couplings.[1][6] If protodeboronation is an issue, switch to K₂CO₃.[3] |
| Solvent System | Dioxane/H₂O (e.g., 10:1 ratio) or Toluene/H₂O (e.g., 10:1 ratio) | Aprotic organic solvents with water to dissolve the base are standard.[3] Ensure solvents are rigorously degassed. |
| Temperature | 80 - 110 °C | Temperature depends on the reactivity of the aryl halide. Start around 80-90 °C and increase if the reaction is sluggish.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Absolutely essential to prevent catalyst deactivation and homocoupling side reactions.[1][2][6] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol provides a general methodology for a small-scale screening reaction. Quantities should be adjusted as needed.
Materials:
-
Aryl halide (e.g., an aryl bromide, 1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered
-
Degassed solvent (e.g., 1,4-Dioxane/Water 10:1)
-
Oven-dried reaction vial with a magnetic stir bar and a septum cap
Procedure:
-
Vessel Preparation : To the oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the finely powdered base (2.0-3.0 equiv).[2]
-
Inert Atmosphere : Seal the vial with the septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst Addition : Under a positive pressure of the inert gas, add the palladium precatalyst (1-2 mol%).[2]
-
Solvent Addition : Add the degassed solvent system via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.
-
Reaction Execution : Place the sealed vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[1]
-
Monitoring : Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for low Suzuki coupling reaction yield.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 4-Fluoronaphthalene-1-boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 4-Fluoronaphthalene-1-boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues related to the low reactivity of this compound, an electron-deficient boronic acid, in cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields with this substrate are often linked to its electron-deficient nature, which can lead to several complications. A systematic approach to troubleshooting is recommended:
-
Reagent Quality and Stability:
-
This compound: This boronic acid is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is a common issue with electron-deficient boronic acids, especially under basic and heated conditions. Ensure the reagent is of high purity and has been stored correctly under inert conditions. Using a freshly opened bottle or purifying the boronic acid before use can be crucial.
-
Aryl Halide: The reactivity of the coupling partner is critical. The general order of reactivity is I > Br > OTf >> Cl. Reactions with aryl chlorides are particularly challenging and often necessitate specialized, highly active catalyst systems.
-
Catalyst and Ligand: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation. Ensure your catalyst and ligand are fresh and have been stored properly under an inert atmosphere.
-
-
Reaction Conditions:
-
Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the homocoupling of the boronic acid. It is imperative to use properly degassed solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones. The base must be finely powdered and anhydrous.
-
Solvent Purity: Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and unwanted side reactions.
-
Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a significant challenge with this compound. Here are several strategies to mitigate it:
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative is a highly effective strategy.
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and can be used directly in the coupling reaction.
-
MIDA (N-methyliminodiacetic acid) Boronates: These are highly stable and release the boronic acid slowly under the reaction conditions, keeping the concentration of the unstable free boronic acid low.
-
Organotrifluoroborates (BF₃K salts): These salts are also more stable than boronic acids and can be used as effective coupling partners.
-
-
Optimization of Reaction Conditions:
-
Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Lower Temperature: Higher temperatures can increase the rate of protodeboronation. If your catalyst system is sufficiently active, running the reaction at a lower temperature may improve the yield.
-
Shorter Reaction Times: A highly active catalyst that promotes a fast coupling reaction can help the desired reaction outcompete the slower protodeboronation side reaction.
-
Q3: What catalyst and ligand system is recommended for the coupling of this compound?
A3: For electron-deficient boronic acids, the choice of ligand is crucial. Electron-rich and bulky phosphine ligands, often referred to as Buchwald ligands, are generally recommended. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.
-
Recommended Ligands: SPhos, XPhos, or RuPhos are good starting points for screening.
-
Recommended Precatalysts: Air-stable Pd(II) precatalysts such as XPhos Pd G2 or SPhos Pd G2 are convenient and highly active. Alternatively, a combination of a Pd(0) source like Pd₂(dba)₃ and the desired ligand can be used.
Data Presentation: Illustrative Comparison of Reaction Conditions
Table 1: Illustrative Yields for the Coupling of an Electron-Deficient Arylboronic Acid with an Aryl Bromide
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | < 20 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 65 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | Toluene | 110 | 8 | 85 |
| 4 | XPhos Pd G2 (2) | - | Cs₂CO₃ (2) | THF | 80 | 6 | 92 |
Disclaimer: The data in this table is for illustrative purposes only and is intended to show general trends in reactivity based on catalyst, ligand, and base selection for challenging Suzuki-Miyaura couplings.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of the cross-coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equivalents, finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Magnetic stir bar
-
Reaction vessel (e.g., Schlenk tube or oven-dried vial with a septum)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the finely powdered base (2.5 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (2 mol%).
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low reactivity in the Suzuki-Miyaura coupling of this compound.
Caption: Troubleshooting workflow for low reactivity.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the base and the potential for the protodeboronation side reaction.
Caption: Suzuki-Miyaura catalytic cycle.
Technical Support Center: Purification Strategies for Products Derived from 4-Fluoronaphthalene-1-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Fluoronaphthalene-1-boronic acid in their synthetic workflows. The following information is designed to address specific issues that may be encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki-Miyaura coupling reactions using this compound?
A1: The most prevalent impurities include unreacted starting materials (this compound and the corresponding aryl halide), homocoupled byproducts of the boronic acid, the protodeboronated arene (4-fluoronaphthalene), and residual palladium catalyst.[1] Inorganic salts from the base used in the reaction will also be present in the crude mixture.
Q2: What is the recommended initial step for purifying the crude product of a Suzuki-Miyaura reaction?
A2: An initial aqueous work-up is a crucial first step to remove the majority of inorganic salts and water-soluble impurities.[1] This typically involves diluting the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane, followed by washing with water or brine.
Q3: How can I effectively remove unreacted this compound from my reaction mixture?
A3: Unreacted this compound can often be removed by performing a basic aqueous wash. By treating the organic extract of the crude reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will partition into the aqueous layer during extraction.[1][2]
Q4: My desired product and the homocoupled byproduct have very similar polarities. What is the best strategy for their separation?
A4: Separating compounds with similar polarities is a common challenge in the purification of biaryl products. Careful column chromatography using a shallow solvent gradient is often effective.[1] It is essential to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to determine the optimal conditions for separation. If your product is a solid, recrystallization from a well-chosen solvent system can be a highly effective method for isolating the desired compound.[3][4]
Q5: What are the best practices for removing residual palladium catalyst, and why is it important?
A5: For applications in drug development and pharmaceutical sciences, the removal of trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1] Common methods for palladium removal include filtration of the crude reaction mixture through celite to remove heterogeneous catalysts, or the use of metal scavengers for homogeneous catalysts.[5][6] In some cases, column chromatography can also effectively separate the desired product from the palladium catalyst.[5]
Troubleshooting Guides
Problem 1: The product appears as an oil and will not crystallize.
| Potential Cause | Suggested Solution |
| Presence of impurities inhibiting crystallization. | Attempt further purification by column chromatography to remove impurities and then try to recrystallize the purified product.[1] |
| The product is intrinsically an oil at room temperature. | If the product is an oil, purification by column chromatography is the most suitable method. |
Problem 2: Significant amount of homocoupling product is observed.
| Potential Cause | Suggested Solution |
| Presence of oxygen in the reaction.[1] | Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen).[1] |
| Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[1] | Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] |
| - | For purification, meticulous column chromatography or recrystallization is necessary to separate the desired product from the homocoupled byproduct.[1] |
Problem 3: Difficulty in removing all of the unreacted boronic acid.
| Potential Cause | Suggested Solution |
| Incomplete extraction into the basic aqueous phase. | Increase the number of basic washes or use a more concentrated base solution. Ensure thorough mixing during the extraction process. |
| The product itself has acidic protons. | In this case, an acid-base extraction may not be selective. Consider purification by column chromatography or recrystallization. |
| Formation of boronic acid anhydrides (boroxines). | Add water to the crude mixture to hydrolyze the boroxines back to the boronic acid, which is more readily extracted by a basic wash. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for solid products with good crystallinity.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture like hexanes/methanol).[3]
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Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for removing unreacted boronic acid and other acidic or basic impurities.[7][8]
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Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or a 1M solution of sodium hydroxide. Repeat the wash 2-3 times. This will extract the acidic boronic acid into the aqueous layer.[8]
-
Neutral Wash: Wash the organic layer with water and then with brine to remove any remaining inorganic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Purification by Flash Column Chromatography
This is a versatile method for separating compounds with different polarities.
-
Stationary Phase Preparation: Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Pack a column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the desired product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Purification via Diethanolamine Adduct Formation
This method is useful for purifying boronic acids by forming a crystalline adduct.[9][10][11]
-
Adduct Formation: Dissolve the crude product containing the boronic acid in a suitable solvent like ether or dichloromethane. Add diethanolamine (1 equivalent relative to the boronic acid). A white precipitate of the diethanolamine adduct should form within minutes.[11]
-
Isolation of Adduct: Filter the precipitate, wash it with the solvent (e.g., ether), and dry it.[11]
-
Liberation of Boronic Acid: To liberate the free boronic acid, treat the diethanolamine adduct with an acid, such as 0.1 M HCl, in a biphasic system of ether and water.[10]
-
Extraction: Extract the aqueous layer with ether (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified boronic acid.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of 4-Fluoronaphthalene-1-boronic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals when working with 4-Fluoronaphthalene-1-boronic acid in organic solvents.
Troubleshooting Guide
This guide is designed in a question-and-answer format to help you resolve specific issues during your experiments.
Question 1: My this compound is not dissolving in my reaction solvent. What should I do?
Answer:
Poor solubility of this compound can be a common issue. Here are several strategies you can employ, starting with the simplest:
-
Sonication and Gentle Heating: Begin by sonicating the mixture or gently heating it. Many boronic acids show increased solubility at higher temperatures.[1] However, be cautious and ensure that heating will not compromise your starting materials or reagents.
-
Co-solvent System: If a single solvent is ineffective, introducing a co-solvent can significantly improve solubility.[1] For reactions in non-polar solvents like toluene or dioxane, adding a small amount of a polar aprotic solvent such as DMF or DMSO can aid dissolution. For reactions in protic solvents, a mixture with water is often effective, especially in Suzuki-Miyaura coupling reactions.[1]
-
Formation of Boroxine: Be aware that boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines.[1] These species may have different solubility profiles. While often reversible in the presence of water, their formation can complicate dissolution.[1] Storing the boronic acid under dry, inert conditions is recommended.
Question 2: I'm observing precipitate formation during my reaction, even after initial dissolution. What could be the cause?
Answer:
Precipitation mid-reaction can be attributed to several factors:
-
Change in Solvent Polarity: The polarity of your reaction mixture may change as the reaction progresses, leading to the precipitation of either the starting material or the product.
-
Temperature Fluctuation: If the reaction was heated to achieve initial dissolution, any subsequent cooling could cause the compound to crash out of the solution.
-
Reaction Byproducts: The formation of insoluble byproducts is another possibility that should be considered.
To address this, you can try to re-solubilize the precipitate by gentle heating if the reaction conditions allow. Alternatively, adding a small amount of a co-solvent in which all components are more soluble might resolve the issue.
Question 3: How can I improve the solubility of this compound for a Suzuki-Miyaura coupling reaction?
Answer:
For Suzuki-Miyaura couplings, which often use a mixture of an organic solvent and an aqueous base, solubility is crucial for good yields.
-
Solvent Selection: A mixture of solvents is often employed. Common systems include dioxane/water, toluene/water, or THF/water.[1] The optimal ratio will need to be determined empirically for your specific substrates.
-
Base Selection: The choice of base can influence solubility. While common inorganic bases like potassium carbonate or cesium carbonate are used, they are dissolved in the aqueous phase.
-
Esterification: For particularly stubborn solubility issues, you can convert the boronic acid to a boronate ester (e.g., a pinacol ester). Boronate esters are generally more soluble in organic solvents and can be used directly in many coupling reactions.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Q2: Can I use pH adjustment to improve the solubility of this compound in aqueous or protic media?
A2: While pH adjustment is a common strategy for boronic acids containing acidic or basic functional groups, this compound itself does not have an additional acidic or basic moiety.[1] The boronic acid group itself is a weak Lewis acid, and in aqueous solutions with a pH higher than its pKa, it can convert to the more soluble anionic tetrahedral form. The predicted pKa for this compound is approximately 8.60.[3] Therefore, in aqueous mixtures, using a basic solution can enhance its solubility.
Q3: How does the presence of the fluorine atom affect the solubility of this compound?
A3: The presence of a fluorine atom can influence the electronic properties and crystal packing of the molecule, which in turn affects its solubility. Generally, fluorination can increase a molecule's polarity, which might slightly improve its solubility in polar solvents. However, strong intermolecular interactions in the solid state can counteract this effect, leading to poor solubility.
Q4: Is it necessary to dry this compound before use?
A4: It is good practice to ensure your this compound is dry, especially if you are using it in a moisture-sensitive reaction. The presence of water can promote the formation of boroxines, which are the dehydrated cyclic anhydrides of boronic acids.[1] This can affect the stoichiometry of your reaction.
Data Presentation
As precise quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary of expected solubility based on the general behavior of aryl boronic acids. This should be used as a starting point for solvent screening.
| Organic Solvent | Chemical Class | Expected Qualitative Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | High | Good first choice for creating a stock solution. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Can be difficult to remove under vacuum. |
| Methanol | Polar Protic | Moderate to High | May participate in some reactions. |
| Ethanol | Polar Protic | Moderate | Generally a good solvent for many organic compounds. |
| Tetrahydrofuran (THF) | Ether | Moderate | A common solvent for many organic reactions. |
| 1,4-Dioxane | Ether | Moderate | Often used in Suzuki-Miyaura coupling reactions. |
| Acetone | Ketone | Moderate | A versatile polar aprotic solvent. |
| Toluene | Aromatic Hydrocarbon | Low | May require heating to achieve dissolution. |
| Hexane | Aliphatic Hydrocarbon | Very Low | Not a suitable solvent for this compound. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound using a Co-solvent System
-
To a vial containing this compound, add the primary reaction solvent (e.g., toluene).
-
Stir the suspension at room temperature for 5-10 minutes.
-
If the solid has not dissolved, begin adding a co-solvent (e.g., DMF) dropwise while continuing to stir.
-
After the addition of a few drops, allow the mixture to stir for another 5-10 minutes.
-
If dissolution is still incomplete, gentle warming (e.g., to 40-50 °C) and/or sonication can be applied.
-
Continue the dropwise addition of the co-solvent, followed by stirring and gentle warming, until the solid is fully dissolved.
Protocol 2: Conversion of this compound to its Pinacol Ester
This protocol is adapted from general procedures for boronic acid esterification.
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In a round-bottom flask, suspend this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or dichloromethane.
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If desired, a drying agent like anhydrous magnesium sulfate can be added to remove the water formed during the reaction.
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Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound pinacol ester, which can often be used without further purification.
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
References
Technical Support Center: Catalyst Deactivation and Poisoning in 4-Fluoronaphthalene-1-boronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura couplings involving 4-Fluoronaphthalene-1-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation and why is it a concern with this compound?
A1: Catalyst deactivation refers to the loss of catalytic activity of the palladium catalyst during a reaction, leading to low or no product yield. With this compound, a key concern is the potential for fluoride ions to interact with and deactivate the palladium catalyst.[1][2][3] Additionally, like many boronic acids, this compound can be susceptible to protodeboronation, a side reaction that consumes the starting material.[4][5]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 4-fluoronaphthalene.[4] This reduces the amount of boronic acid available for the desired cross-coupling reaction. To minimize protodeboronation, you can:
-
Use milder bases: Strong bases can accelerate this side reaction. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6][7]
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Employ anhydrous conditions: Water is a proton source for protodeboronation, so using dry solvents and reagents can significantly reduce its occurrence.[6]
-
Use a more active catalyst system: A highly active catalyst can increase the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation.[8]
Q3: My reaction is sluggish or stalls completely. What are the likely causes?
A3: A stalled reaction can be due to several factors:
-
Catalyst Inactivity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[6]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst. It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon).[6][9]
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.[6]
Q4: I am observing significant homocoupling of my boronic acid. What can I do to prevent this?
A4: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction, often promoted by the presence of oxygen.[9] To prevent this:
-
Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed before use.
-
Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.[6]
-
Use an Appropriate Pd(0) Source: If using a Pd(II) precatalyst, its reduction can sometimes lead to species that promote homocoupling. Using a Pd(0) source directly may mitigate this.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki-Miyaura coupling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low to No Yield | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.[6] |
| Oxygen contamination. | Ensure solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.[6] | |
| Impure or degraded boronic acid. | Verify the purity of the this compound. Consider converting it to a more stable derivative like a diethanolamine complex if degradation is suspected.[10] | |
| Significant Protodeboronation | Base is too strong. | Switch to a milder base such as K₂CO₃ or KF.[6][7] |
| Presence of excess water. | Use anhydrous solvents and ensure all reagents are dry.[6] | |
| Reaction temperature is too high. | Run the reaction at the lowest effective temperature to slow the rate of protodeboronation.[8] | |
| Reaction Stalls | Progressive catalyst deactivation. | The fluoride from the starting material may be slowly poisoning the catalyst. Consider a higher catalyst loading or a more fluoride-resistant ligand.[1][2] |
| Steric hindrance. | If the coupling partner is sterically hindered, use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to accelerate the reaction.[6] | |
| Formation of Impurities | Homocoupling of the boronic acid. | Improve degassing procedures and ensure a strict inert atmosphere.[9] |
| Reaction with solvent. | Ensure the chosen solvent is stable under the reaction conditions and does not react with the catalyst or reagents. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting point; optimization of specific parameters may be necessary.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).[11]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
-
Inert Atmosphere:
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[11]
-
-
Solvent Addition:
-
Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.[8]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography.
-
Visualizing Reaction Challenges and Solutions
The following diagrams illustrate key concepts in troubleshooting these reactions.
References
- 1. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 3. Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes | Semantic Scholar [semanticscholar.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
How to handle and store 4-Fluoronaphthalene-1-boronic acid to maintain purity
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of 4-Fluoronaphthalene-1-boronic acid (CAS: 182344-25-8) to ensure its purity and stability for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To maintain purity and prevent degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[1][2][3] The container must be kept tightly sealed in a dry, cool, and well-ventilated place.[4] While some suppliers suggest room temperature storage[1][5], a more conservative and often recommended approach is refrigeration at 2-8°C.[3] Always refer to the product label for supplier-specific recommendations.
Q2: Why is storage under an inert atmosphere so critical for this compound?
Boronic acids are susceptible to oxidation and dehydration. Exposure to air and moisture can lead to the formation of boroxines (trimeric anhydrides) and other impurities. This degradation alters the compound's molecular weight and reactivity, which can significantly impact experimental outcomes, particularly in sensitive cross-coupling reactions. Storing under an inert gas displaces oxygen and moisture, preserving the compound's integrity.
Q3: What personal protective equipment (PPE) is required when handling this compound?
Users must wear appropriate PPE to avoid personal contact. This includes chemical-resistant gloves, protective clothing, and eye/face protection (safety glasses or goggles).[4][6] Handling should be performed in a well-ventilated area or under a chemical fume hood to prevent inhalation of the powder.[4][7]
Q4: Is this compound sensitive to light or heat?
Yes, the compound should be protected from heat, sparks, open flames, and other sources of ignition.[8] While specific light sensitivity data is not prevalent, it is good laboratory practice to store sensitive reagents in opaque or amber vials to minimize potential photodegradation.
Q5: What are the signs that my this compound may have degraded?
Visual signs of degradation can include a change in color from its typical white or off-white appearance or a clumping of the powder due to moisture absorption.[2][3] Experimentally, degradation is often indicated by poor performance in chemical reactions (e.g., low yields in Suzuki-Miyaura couplings), or the appearance of unexpected spots on TLC plates or extra peaks in analytical data (HPLC, LC-MS, NMR).
Quantitative Data Summary
The following table summarizes key physical and storage parameters for this compound.
| Parameter | Value | Source(s) |
| CAS Number | 182344-25-8 | [1][2][9][10] |
| Molecular Formula | C₁₀H₈BFO₂ | [9][10] |
| Molecular Weight | 189.98 g/mol | [9][10] |
| Physical Form | White to orange/green powder or crystal | [1][2][3] |
| Purity (Typical) | ≥98% | [1][9] |
| Melting Point | 240-242°C | [2][3] |
| Recommended Storage Temp. | Inert atmosphere, 2-8°C or Room Temperature | [1][2][3][5] |
| Incompatible Materials | Strong oxidizing agents |
Troubleshooting Guide: Purity and Reactivity Issues
| Problem Encountered | Potential Cause Related to Storage/Handling | Recommended Solution |
| Low or no yield in a cross-coupling reaction. | Degradation of Boronic Acid: The compound may have been exposed to air/moisture, leading to the formation of inactive boroxine or other byproducts. | 1. Use a fresh, unopened vial of the reagent. 2. Confirm purity via HPLC or NMR before use. 3. Ensure all reaction solvents are anhydrous and the reaction is run under an inert atmosphere. |
| Inconsistent experimental results between batches. | Improper Aliquoting/Storage: Repeatedly opening the main stock bottle introduces air and moisture, degrading the remaining material over time. | 1. Upon receiving, aliquot the compound into smaller, single-use vials under an inert atmosphere. 2. Store aliquots under recommended conditions (2-8°C, inert gas) and use one full aliquot per experiment. |
| Compound appears clumpy, discolored, or has a different texture. | Moisture Absorption/Oxidation: The container seal may be compromised, or it was left open to the atmosphere. | 1. Discard the material as its purity is compromised. 2. Review handling and storage procedures to prevent future occurrences. Ensure containers are sealed tightly immediately after use.[7] |
| Analytical data (NMR, LC-MS) shows impurities not present in the original CoA. | Decomposition During Handling/Storage: The compound has degraded since it was received. | 1. Verify storage conditions (temperature, atmosphere). 2. Check for potential contamination during handling (e.g., from spatulas, weighing paper). 3. Perform a stability test on a small sample under your lab's storage conditions (see Experimental Protocol below). |
Experimental Protocols
Protocol: Assessing Purity of this compound via HPLC
This protocol outlines a method to determine the purity of this compound and assess its stability under different storage conditions.
1. Objective: To quantify the purity of a sample and identify the presence of degradation products.
2. Materials and Equipment:
-
This compound sample
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (0.45 µm)
3. Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Standard Preparation:
-
Accurately weigh ~5 mg of a reference standard (or a new, unopened batch) of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water to create a stock solution of ~0.5 mg/mL.
-
Prepare a working standard of ~50 µg/mL by diluting the stock solution.
-
-
Sample Preparation:
-
Prepare the test sample using the same procedure as the standard.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
4. Data Analysis:
-
Calculate the purity of the sample by the area normalization method. The purity is the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Compare the chromatogram of the test sample to the reference standard to identify potential degradation peaks.
Visualizations
References
- 1. This compound | 182344-25-8 [sigmaaldrich.com]
- 2. 4-Fluoronaphtalene-1-boronic acid CAS#: 182344-25-8 [m.chemicalbook.com]
- 3. 4-Fluoronaphtalene-1-boronic acid | 182344-25-8 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 182344-25-8|this compound|BLD Pharm [bldpharm.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. calpaclab.com [calpaclab.com]
- 10. scbt.com [scbt.com]
Technical Support Center: Overcoming Challenges in Scaling Up Reactions with 4-Fluoronaphthalene-1-boronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up reactions involving 4-Fluoronaphthalene-1-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Suzuki-Miyaura coupling reactions with this compound?
A1: The primary challenges stem from the electron-deficient nature of this compound. Key issues include:
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 1-fluoronaphthalene and reducing the yield of the desired product. This is often exacerbated by high temperatures, strong bases, and the presence of excess water.
-
Reaction Kinetics: The electron-withdrawing fluorine atom can decrease the nucleophilicity of the naphthalene ring, potentially slowing down the transmetalation step in the catalytic cycle.
-
Solubility: Ensuring adequate solubility of all reactants, especially at lower temperatures required to minimize side reactions, can be challenging on a larger scale.
-
Catalyst Deactivation: The pyridine-like nitrogen in some coupling partners can coordinate to the palladium catalyst, leading to its deactivation. While not an issue with the boronic acid itself, it is a common problem in complex molecule synthesis.
-
Purification: Removal of byproducts such as homocoupled products and protodeboronated species can complicate downstream processing.
Q2: How does the fluorine substituent on the naphthalene ring affect the reactivity of the boronic acid?
A2: The fluorine atom, being highly electronegative, has a significant impact on the electronic properties of the boronic acid. It makes the naphthalene ring electron-deficient, which can decrease its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, this electron-withdrawing effect can also make the boronic acid more susceptible to nucleophilic attack, including protodeboronation, especially under basic conditions.
Q3: What are the initial steps I should take when a Suzuki-Miyaura reaction with this compound fails or gives low yields at scale?
A3: When a reaction fails or provides low yields, a systematic approach is crucial:
-
Verify Reagent Quality: Ensure the purity and stability of this compound, the aryl halide, palladium catalyst, ligand, and base. Boronic acids can degrade over time, especially if not stored properly.
-
Check for Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the catalyst and promote homocoupling of the boronic acid. Ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Review Reaction Conditions: Re-evaluate the choice of catalyst, ligand, base, solvent, temperature, and reaction time. These parameters are often interdependent and may require re-optimization at a larger scale.
-
Analyze Side Products: Identify the major byproducts to understand the competing reaction pathways. The presence of 1-fluoronaphthalene, for instance, is a clear indicator of protodeboronation.
Troubleshooting Guides
Problem: Low Yield and Significant Protodeboronation
Symptoms:
-
The desired product is obtained in low yield.
-
Significant amounts of 1-fluoronaphthalene are detected in the crude reaction mixture.
Potential Causes and Solutions:
| Cause | Solution |
| Base is too strong or concentration is too high. | Use a milder base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu).[1] Use the minimum effective amount of base. |
| Excessive water in the reaction mixture. | While some water can be beneficial, excess water can promote protodeboronation. Use anhydrous solvents and ensure the base is thoroughly dried if possible.[1] |
| High reaction temperature. | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they also accelerate the rate of protodeboronation. Monitor the reaction progress to avoid unnecessarily long reaction times at elevated temperatures. |
| Suboptimal catalyst/ligand system. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can accelerate the desired catalytic cycle, allowing it to "outrun" the protodeboronation side reaction.[1] Modern palladium precatalysts can also improve catalyst activation and efficiency. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Temperature | Solubility |
| Tetrahydrofuran (THF) | Room Temperature | Soluble |
| 1,4-Dioxane | Room Temperature | Soluble |
| Toluene | Room Temperature | Sparingly Soluble |
| Toluene | 80 °C | Soluble |
| Dimethylformamide (DMF) | Room Temperature | Soluble |
| Water | Room Temperature | Insoluble |
Table 2: Example Conditions for Suzuki-Miyaura Coupling with this compound
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | >90 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | ~85 |
| 2-Chloropyridine | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DME/H₂O (4:1) | 90 | 24 | ~70 |
Disclaimer: These are example conditions and may require optimization for specific substrates and scales.
Experimental Protocols
General Protocol for a Scale-Up Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline for a gram-scale reaction. All glassware should be oven-dried and cooled under an inert atmosphere.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents), finely powdered
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a mechanical stirrer, condenser, and thermocouple, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add the degassed organic solvent, followed by the degassed water, via cannula or a dropping funnel.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS, or TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or toluene) and water. Separate the organic layer.
-
Aqueous Extraction: Extract the aqueous layer with the same organic solvent.
-
Washing: Combine the organic layers and wash with water and then with brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Large-Scale Purification Protocol: Recrystallization of a Biaryl Product
This protocol is a general guideline for the purification of a solid biaryl product.
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair. An ideal single solvent will dissolve the product when hot but not when cold. For a solvent pair, the product should be soluble in the "good" solvent and insoluble in the "poor" solvent.
-
Dissolution: Transfer the crude product to an appropriately sized flask. Add the minimum amount of the hot recrystallization solvent (or the "good" solvent of a pair) required to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If a solvent pair is used, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the initial precipitate before cooling.
-
Cooling: Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: A typical experimental workflow for a scaled-up Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting decision tree for failed Suzuki-Miyaura reactions.
References
Impact of impurities in 4-Fluoronaphthalene-1-boronic acid on reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing 4-Fluoronaphthalene-1-boronic acid effectively in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, focusing on the impact of impurities on reaction outcomes.
Issue 1: Low or No Reaction Conversion
-
Question: My Suzuki-Miyaura coupling reaction using this compound is showing low or no conversion to the desired product. What are the potential causes related to the boronic acid?
-
Answer: Low or no conversion in a Suzuki-Miyaura coupling reaction can be attributed to several factors related to the quality of the this compound:
-
Catalyst Poisoning: Impurities present in the boronic acid can poison the palladium catalyst, leading to reduced activity or complete deactivation.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-fluoronaphthalene. This process consumes the boronic acid, making it unavailable for the desired cross-coupling reaction. Protodeboronation can be influenced by reaction conditions such as high temperatures and the presence of aqueous bases.
-
Degradation of the Boronic Acid: this compound can degrade over time, especially if not stored under appropriate conditions (inert atmosphere, low temperature). Oxidation is a potential degradation pathway.
Troubleshooting Steps:
-
Verify Purity: Assess the purity of the this compound using analytical techniques like HPLC or NMR.
-
Use Fresh Reagent: If possible, use a fresh batch of the boronic acid from a reputable supplier.
-
Optimize Reaction Conditions: To minimize protodeboronation, consider using milder bases, lower reaction temperatures, and anhydrous solvents.
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and the boronic acid.
-
Issue 2: Formation of Significant Byproducts
-
Question: My reaction is producing significant amounts of byproducts, complicating purification. What are the likely impurities in my this compound that could be causing this?
-
Answer: The formation of byproducts is often linked to impurities in the starting materials. For this compound, common problematic impurities and the byproducts they generate include:
-
Homocoupling Product (4,4'-Difluoro-1,1'-binaphthyl): This byproduct arises from the coupling of two molecules of this compound. This can be promoted by the presence of oxygen or certain palladium species.
-
Starting Material from Synthesis (1-Bromo-4-fluoronaphthalene): If the boronic acid was synthesized from 1-bromo-4-fluoronaphthalene, residual amounts of this starting material can lead to the formation of undesired coupled products if it reacts with the boronic acid or other coupling partners in your reaction mixture.
-
Protodeboronation Product (4-Fluoronaphthalene): As mentioned previously, the formation of 4-fluoronaphthalene through protodeboronation is a common issue.
Troubleshooting Steps:
-
Analyze the Impurity Profile: Use HPLC or NMR to identify and quantify the impurities in your batch of this compound.
-
Purify the Boronic Acid: If significant impurities are detected, purification by recrystallization or acid-base extraction may be necessary.
-
Adjust Reaction Stoichiometry: If residual 1-bromo-4-fluoronaphthalene is the issue, adjusting the stoichiometry of your primary coupling partner might be a temporary workaround, but purification of the boronic acid is the recommended solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: While the exact impurity profile can vary between suppliers and batches, common impurities may include:
-
Residual Starting Materials: Such as 1-bromo-4-fluoronaphthalene from its synthesis.
-
Homocoupling Products: Like 4,4'-difluoro-1,1'-binaphthyl.
-
Protodeboronation Products: Specifically, 4-fluoronaphthalene.
-
Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules. These are generally in equilibrium with the boronic acid in solution and may not always be detrimental to the reaction.
Q2: How can I purify my this compound?
A2: Several methods can be employed to purify boronic acids:
-
Recrystallization: This is a common and effective method. The choice of solvent is crucial. For boronic acids, solvent systems like water, ethyl acetate, or mixtures involving hexanes can be effective. A specific protocol would require experimental optimization.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities through extraction. The boronic acid can then be regenerated by acidification.
-
Chromatography: While possible, column chromatography on silica gel can sometimes be challenging for boronic acids due to their polarity and potential for degradation on the stationary phase.
Q3: What are the ideal storage conditions for this compound to minimize degradation?
A3: To ensure the longevity and reactivity of this compound, it should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and at a low temperature (refrigerated at 2-8°C). This helps to prevent oxidation and hydrolysis.
Data Presentation
Table 1: Potential Impurities in this compound and their Impact on Suzuki-Miyaura Coupling
| Impurity | Chemical Structure | Potential Source | Impact on Reaction Outcome |
| 1-Bromo-4-fluoronaphthalene | C₁₀H₆BrF | Incomplete conversion during synthesis | Formation of undesired biaryl byproducts, complicates purification. |
| 4,4'-Difluoro-1,1'-binaphthyl | C₂₀H₁₂F₂ | Homocoupling side reaction | Reduces yield of the desired product, difficult to separate from the product. |
| 4-Fluoronaphthalene | C₁₀H₇F | Protodeboronation side reaction | Reduces the effective concentration of the boronic acid, leading to lower yields. |
| Boroxine (Trimer) | (C₁₀H₆BFO)₃ | Dehydration of boronic acid | Generally in equilibrium with the monomer; may affect reaction kinetics but is often not a major issue. |
Experimental Protocols
Protocol 1: General Procedure for Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and identify potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A typical mobile phase system could be:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A starting point could be a linear gradient from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the main compound and expected impurities absorb (e.g., 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
-
Analysis: Inject a known volume of the sample solution and analyze the resulting chromatogram. The purity can be estimated by the relative peak areas. Identification of impurities requires comparison with authentic standards.
Protocol 2: General Procedure for Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the chemical structure of impurities in a sample of this compound.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: A deuterated solvent in which the boronic acid is soluble, such as DMSO-d₆ or CDCl₃.
-
Experiments:
-
¹H NMR: Provides information about the proton environment of the main compound and any organic impurities.
-
¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR is a very powerful technique. It provides a clean spectrum with high sensitivity, allowing for the detection and quantification of fluorine-containing impurities.
-
¹¹B NMR: Can be used to observe the boron environment and distinguish between the boronic acid and potential boroxine species.
-
-
Sample Preparation: Dissolve a few milligrams of the sample in the chosen deuterated solvent.
-
Analysis: Acquire and process the NMR spectra. The chemical shifts, coupling constants, and integration of the signals can be used to identify the structures of the impurities by comparing them to known spectral data.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Simplified Suzuki-Miyaura cross-coupling cycle and common side reactions.
Caption: Logical relationship between impurities and their impact on reaction outcomes.
Validation & Comparative
Confirming the Purity of 4-Fluoronaphthalene-1-boronic acid by qNMR: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of key synthetic intermediates is paramount to ensure the reliability and reproducibility of experimental results. 4-Fluoronaphthalene-1-boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols.
Comparison of Analytical Methods for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment, offering direct quantification against a certified internal standard.[1] This section compares qNMR with other commonly used techniques for the purity analysis of boronic acids.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Titration | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[1] | Separation of components based on their differential partitioning between a stationary and mobile phase, with detection typically by UV absorbance. | Neutralization reaction between the acidic boronic acid and a standardized basic solution. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. |
| Quantification | Absolute quantification against a certified internal standard. | Relative quantification (area percent) or absolute quantification with a specific reference standard for the analyte. | Measures the total acidic content. | Quantification of volatile impurities. |
| Selectivity | High, based on distinct chemical shifts of nuclei (¹H or ¹⁹F). | Good, but can be affected by co-eluting impurities. | Low, as it titrates all acidic species present. | High for volatile compounds. |
| Speed | Moderate sample preparation and analysis time. | Relatively fast analysis time per sample, but method development can be time-consuming. | Fast for a single sample. | Fast analysis time, but derivatization is often required for non-volatile compounds like boronic acids.[2] |
| Sample Prep. | Simple dissolution of the sample and internal standard in a deuterated solvent. | Dissolution in a suitable solvent and filtration. | Dissolution in a suitable solvent. | Often requires derivatization to increase volatility.[2] |
| Limitations | Requires a high-purity, stable internal standard that does not have overlapping signals with the analyte. Sensitivity can be lower than HPLC. | Impurities without a chromophore may not be detected. The boronic acid can degrade on the column. | Not specific to the boronic acid; will titrate other acidic impurities. | Not suitable for non-volatile compounds without derivatization. |
Experimental Protocols
Detailed methodologies for the purity determination of this compound using ¹⁹F qNMR and a comparative HPLC method are provided below.
¹⁹F Quantitative NMR (qNMR) Protocol
This protocol details the use of ¹⁹F qNMR for the precise purity determination of this compound using an internal standard. 3,5-Bis(trifluoromethyl)benzoic acid is a suitable certified reference material for this purpose due to its high purity and distinct ¹⁹F NMR signals that do not overlap with the analyte.[3]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a certified internal standard, such as 3,5-Bis(trifluoromethyl)benzoic acid, into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Acquire a ¹⁹F NMR spectrum with the following key parameters optimized for quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): At least 5 times the longest T₁ of the signals of interest (both analyte and standard). A D1 of 30-60 seconds is often sufficient to ensure full relaxation.[4]
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Spectral Width: Sufficient to encompass all fluorine signals of interest.
-
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved signal of the fluorine atom on the naphthalene ring of this compound and the signal of the trifluoromethyl groups of the internal standard.
-
Calculate the purity of this compound using the following equation:
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of fluorine nuclei for the integrated analyte signal (in this case, 1)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of fluorine nuclei for the integrated internal standard signal (in this case, 6 for the two CF₃ groups)
-
MW_analyte = Molecular weight of this compound (189.98 g/mol )
-
MW_IS = Molecular weight of the internal standard (e.g., 258.12 g/mol for 3,5-Bis(trifluoromethyl)benzoic acid)
-
m_analyte = Mass of this compound
-
m_IS = Mass of the internal standard
-
Purity_IS = Purity of the certified internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[2]
-
Column Temperature: 30 °C.
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Visualizations
The following diagrams illustrate the workflow for qNMR purity determination and the logical relationship of the purity calculation.
Caption: Workflow for purity determination by qNMR.
Caption: Logical flow of the qNMR purity calculation.
References
A Comparative Analysis of 4-Fluoronaphthalene-1-boronic acid's Reactivity in Suzuki-Miyaura Coupling
In the landscape of synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of boronic acid is critical to the success of this reaction, influencing yield, reaction kinetics, and substrate scope. This guide provides an in-depth comparison of the reactivity of 4-Fluoronaphthalene-1-boronic acid against other commonly used boronic acids, supported by experimental data and detailed protocols.
The Influence of Fluorine and Naphthalene Scaffolds on Reactivity
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is predominantly governed by the electronic and steric nature of its organic substituent. The presence of a fluorine atom on the naphthalene ring in this compound introduces unique electronic properties. Fluorine, being highly electronegative, acts as an electron-withdrawing group via the inductive effect, which can decrease the nucleophilicity of the ipso-carbon attached to the boron atom. This can, in some cases, slow down the crucial transmetalation step of the catalytic cycle.
However, the naphthalene scaffold itself is known to be more electron-rich and reactive towards electrophilic substitution compared to a simple benzene ring. This inherent reactivity of the naphthalene system can counteract the electron-withdrawing effect of the fluorine atom, making this compound a viable and often effective coupling partner.
Quantitative Performance Comparison
While direct comparative data for this compound under a single set of conditions is scarce in the literature, we can infer its reactivity by examining studies on structurally related compounds. The following table summarizes the results of a comparative study on the Suzuki-Miyaura coupling of various substituted phenylboronic acids with 1-bromo-4-fluorobenzene. This data highlights the impact of a fluorine substituent on reaction efficiency.
| Entry | Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O (95:5) | 8 | ~95 |
| 2 | 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O (95:5) | 8 | ~98 |
| 3 | 4-Vinylphenylboronic acid | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O (95:5) | 8 | ~60 |
| 4 | 4-Carboxyphenylboronic acid | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O (95:5) | 8 | ~40 |
Data is synthesized from a study by F.J. et al. (2017) focusing on fluorinated biphenyl derivatives.[1]
The data suggests that the presence of a fluorine atom in the para-position of phenylboronic acid (Entry 2) does not impede and may even slightly enhance the yield in this specific reaction system compared to the unsubstituted phenylboronic acid (Entry 1).[1] This indicates that the electron-withdrawing nature of fluorine is not necessarily detrimental to the reaction outcome. Based on this, it is reasonable to predict that this compound would exhibit robust reactivity, likely comparable to or exceeding that of phenylboronic acid, due to the electron-rich nature of the naphthalene core.
Experimental Protocols
Below are detailed experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction.
General Ligand-Free Suzuki-Miyaura Coupling Protocol
This protocol is suitable for a wide range of aryl halides and boronic acids and is performed at room temperature.[2]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Water-Ethanol-Benzene (WEB) mixture (3 mL)
-
Diethyl ether
-
n-Hexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), and K₂CO₃ (2.0 mmol).
-
Add 3 mL of the WEB solvent to the flask.
-
Stir the reaction mixture at room temperature for the required time (monitoring by TLC).
-
Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.
Protocol for Suzuki-Miyaura Coupling of Naphthalene Derivatives
This protocol is optimized for the coupling of naphthalene-based boronic acids.[3]
Materials:
-
Aryl-B(dan) or Arylboronic acid (0.18 mmol)
-
Aryl bromide (0.15 mmol)
-
Cesium carbonate (Cs₂CO₃) (0.18 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) thiophene-2-carboxylate (CuTC) (10 mol%)
-
1,2-Dimethoxyethane (DME) (1.0 mL)
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vial, add the arylboronic acid (0.18 mmol), aryl bromide (0.15 mmol), Cs₂CO₃ (0.18 mmol), Pd(PPh₃)₄ (5 mol%), and CuTC (10 mol%).
-
Add 1.0 mL of DME to the vial.
-
Stir the reaction mixture at 70 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with brine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process: Reaction Mechanism and Workflow
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Fluoronaphthalene-1-boronic Acid and its Boronate Esters in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical component of this reaction is the organoboron reagent. This guide provides an in-depth comparison of 4-Fluoronaphthalene-1-boronic acid and its corresponding boronate esters, offering insights into their respective performance, stability, and optimal use in Suzuki-Miyaura coupling reactions. This comparison is supported by representative experimental data and detailed protocols to aid in the rational selection of reagents for complex synthetic challenges.
The Reactivity-Stability Trade-Off: A Core Consideration
The primary distinction between a boronic acid and its boronate ester lies in a fundamental trade-off between reactivity and stability. Generally, boronic acids are more reactive and can lead to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability. Boronic acids, particularly those with electron-withdrawing groups like fluorine, are susceptible to decomposition pathways such as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][4]
Conversely, boronate esters, such as the commonly used pinacol esters, exhibit significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods. This stability is a considerable advantage in multi-step syntheses and for high-throughput screening applications. The trade-off for this enhanced stability is often a slower reaction rate compared to the parent boronic acid. It is believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions, although direct transmetalation from the ester is also possible and its rate is highly dependent on the nature of the esterifying diol.[1]
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
Disclaimer: The data presented below is compiled from separate, representative experiments for similar classes of compounds and is intended for illustrative comparison. Actual results may vary based on specific substrates and optimized reaction conditions.
Table 1: General Characteristics and Handling
| Feature | This compound | This compound Pinacol Ester |
| Physical State | Typically a solid | Often a crystalline solid |
| Stability | Lower; susceptible to protodeboronation and oxidation | Higher; more robust to storage and handling |
| Handling | May require storage under inert atmosphere | Easier to handle and weigh in air |
| Purification | Can be challenging; recrystallization is common | Amenable to silica gel chromatography |
Table 2: Representative Suzuki-Miyaura Coupling Performance
| Parameter | This compound | This compound Pinacol Ester |
| Coupling Partner | 4-Bromoanisole | 4-Bromoanisole |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf) (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene/Ethanol/H₂O (4:1:1) | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 4 - 8 hours | 12 - 24 hours |
| Typical Yield | 80 - 95% | 75 - 90% |
| Key Consideration | Faster reaction but risk of protodeboronation | Slower reaction but higher stability and reproducibility |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling of this compound and its pinacol ester with an aryl bromide.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Reaction: Synthesis of 1-(4-methoxyphenyl)-4-fluoronaphthalene
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (in a 4:1:1 ratio)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/H₂O).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester
Reaction: Synthesis of 1-(4-methoxyphenyl)-4-fluoronaphthalene
Materials:
-
This compound pinacol ester (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (in a 4:1 ratio)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine this compound pinacol ester, 4-bromoanisole, PdCl₂(dppf), and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (1,4-Dioxane/H₂O).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the reaction and the decision-making process, the following diagrams are provided.
Conclusion
The choice between this compound and its boronate esters for Suzuki-Miyaura coupling is a nuanced decision that hinges on the specific priorities of the synthetic route. For rapid reactions where the starting material can be used promptly, the higher reactivity of the boronic acid may be advantageous. However, for complex, multi-step syntheses, high-throughput screening, or when long-term storage and handling are concerns, the superior stability of a boronate ester, such as the pinacol ester, often makes it the more practical and reliable choice. Given the susceptibility of fluorinated arylboronic acids to protodeboronation, employing a boronate ester can be a crucial strategy to ensure higher yields and cleaner reaction profiles. By understanding the principles and representative protocols outlined in this guide, researchers can make more informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide: 4-Fluoronaphthalene-1-boronic acid versus its Non-fluorinated Analog in Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and the properties of the final product. This guide provides an objective comparison of 4-Fluoronaphthalene-1-boronic acid and its non-fluorinated counterpart, 1-naphthaleneboronic acid, with a focus on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction.
The Impact of Fluorine Substitution: A Double-Edged Sword
The introduction of a fluorine atom onto the naphthalene scaffold in this compound significantly alters its electronic properties, leading to notable differences in reactivity and stability compared to 1-naphthaleneboronic acid. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect is a key determinant of the compound's behavior.
One of the primary consequences of this electron-withdrawing nature is an increase in the Lewis acidity of the boronic acid moiety. While increased Lewis acidity can, in some contexts, be beneficial for catalytic cycles, it can be detrimental in the context of Suzuki-Miyaura couplings. The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-limiting step. Arylboronic acids with electron-donating or weakly electron-withdrawing groups tend to provide higher yields in Suzuki-Miyaura couplings compared to their more electron-poor counterparts. This suggests that non-fluorinated arylboronic acids are generally more reactive in this specific transformation.
Conversely, the increased acidity of fluorinated boronic acids can enhance their stability towards protodeboronation, a common side reaction that cleaves the carbon-boron bond, especially under basic aqueous conditions. However, this increased stability does not always translate to higher yields in cross-coupling reactions, as the reduced nucleophilicity of the fluorinated aryl group can hinder the transmetalation step.
Physicochemical Properties at a Glance
A comparison of the key physicochemical properties of this compound and 1-naphthaleneboronic acid reveals the influence of the fluorine substituent.
| Property | This compound | 1-naphthaleneboronic acid |
| Molecular Formula | C₁₀H₈BFO₂ | C₁₀H₉BO₂ |
| Molecular Weight | 189.98 g/mol | 171.99 g/mol |
| Melting Point | 240-242 °C | 208-214 °C |
| Predicted pKa | ~8.60 | ~8.53 |
| Predicted Boiling Point | 374.0 ± 44.0 °C | 381.9 ± 25.0 °C |
| Predicted Density | 1.30 ± 0.1 g/cm³ | 1.21 ± 0.1 g/cm³ |
Performance in Suzuki-Miyaura Cross-Coupling: A Qualitative Comparison
| Performance Metric | This compound (Expected) | 1-naphthaleneboronic acid (Expected) |
| Reaction Rate | Slower | Faster |
| Reaction Yield | Potentially Lower | Potentially Higher |
| Stability to Protodeboronation | Higher | Lower |
| Catalyst Loading | May require higher loading or more active catalyst | May be effective with lower loading |
It is important to note that these are general trends, and the actual outcome of a reaction can be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling
The following protocol for the Suzuki-Miyaura coupling of 1-bromonaphthalene can be adapted for both this compound and 1-naphthaleneboronic acid. Optimization of the reaction conditions may be necessary to achieve the best results for each specific substrate.
Materials:
-
1-Bromonaphthalene
-
Naphthylboronic acid (either 4-fluoro- or non-fluorinated analog) (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene/Water mixture, Dioxane)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromonaphthalene (1.0 equiv.), the naphthylboronic acid (1.2-1.5 equiv.), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired binaphthyl product.
Visualizing the Process: Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reagent Selection
The decision to use this compound over its non-fluorinated analog often depends on the desired properties of the final product. The following workflow can guide the selection process.
A Comparative Analysis of Palladium Ligands for Suzuki Coupling with 4-Fluoronaphthalene-1-boronic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of Fluorinated Naphthalene Derivatives.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The synthesis of fluorinated arylnaphthalene derivatives, key structural motifs in many pharmaceutical agents and advanced materials, often employs 4-Fluoronaphthalene-1-boronic acid as a crucial building block. The choice of the palladium ligand is paramount to the success of this coupling, directly influencing reaction yield, time, and overall efficiency. This guide provides a comparative overview of common palladium ligands for the Suzuki coupling of this compound, supported by representative experimental data and detailed protocols to aid in catalyst selection and methods development.
Performance Comparison of Palladium Ligands
The selection of an appropriate palladium ligand is critical for achieving high yields and efficient reaction times in the Suzuki coupling of this compound. While direct comparative studies for this specific substrate are limited, data from analogous fluorinated arylboronic acids and general trends in Suzuki-Miyaura couplings allow for a reliable assessment of ligand performance. Buchwald-type phosphine ligands, such as SPhos, XPhos, and RuPhos, are generally superior for challenging substrates, including those with fluorine substituents, due to their steric bulk and electron-rich nature, which promote the key oxidative addition and reductive elimination steps of the catalytic cycle.
Below is a table summarizing the expected performance of several common palladium ligands in the Suzuki coupling of an aryl halide with this compound. The data is compiled from studies on structurally similar fluorinated arylboronic acids and reflects typical outcomes under optimized conditions.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 2 - 4 | >95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 2 - 6 | >95 |
| RuPhos | RuPhos Pd G3 | K₂CO₃ | Dioxane/H₂O | 80 - 100 | 4 - 8 | ~90 |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 - 24 | 70 - 85 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in Suzuki-Miyaura coupling reactions. Below are generalized protocols for utilizing different palladium-ligand systems for the coupling of an aryl bromide with this compound. These should be considered as starting points and may require optimization for specific substrates.
General Procedure using Buchwald Ligands (SPhos, XPhos, RuPhos)
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
Buchwald Ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent and water via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure using a Traditional Ligand (PPh₃)
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, combine the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene, ethanol, and water.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction until completion.
-
Cool the mixture to room temperature and perform a standard aqueous workup as described in the previous protocol.
-
Purify the product via column chromatography.
Experimental Workflow and Catalytic Cycle
The successful execution of a Suzuki-Miyaura coupling reaction involves a series of key steps, from reagent preparation to product isolation. The underlying catalytic cycle, which is facilitated by the palladium-ligand complex, involves oxidative addition of the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product and regenerate the active catalyst.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Kinetic Analysis of 4-Fluoronaphthalene-1-boronic acid Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic systems, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of boronic acid is critical to reaction efficiency and outcome. This guide provides a comparative kinetic analysis of cross-coupling reactions involving fluorinated arylboronic acids, with a focus on contextualizing the expected performance of 4-Fluoronaphthalene-1-boronic acid. Due to the limited availability of specific kinetic data for this compound in the reviewed literature, this guide leverages data from structurally similar fluorinated and non-fluorinated arylboronic acids to provide a comparative framework.
Quantitative Performance Comparison
The rate of the Suzuki-Miyaura reaction is significantly influenced by the electronic and steric properties of the boronic acid. The transmetalation step is often rate-determining, and its efficiency is dependent on the nucleophilicity of the organic group being transferred.[1] Electron-withdrawing groups, such as fluorine, can decrease the reactivity of the boronic acid.[2][3]
The following table summarizes kinetic data for the cross-coupling of various boronic acids. This data provides a baseline for estimating the reactivity of this compound in comparison to other commonly used boronic acids.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent | Base | Temp (°C) | Initial Rate or Conversion | Key Observations | Reference |
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | Pd Nanoparticles | DMF/H₂O | K₂CO₃ | 70 | ~80% conversion in 8h | Baseline for non-fluorinated arylboronic acid. | [4] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | Pd Nanoparticles | DMF/H₂O | K₂CO₃ | 70 | ~85% conversion in 8h | Slightly higher conversion compared to phenylboronic acid under these conditions. | [4] |
| 4-Vinylphenylboronic acid | 1-bromo-4-fluorobenzene | Pd Nanoparticles | DMF/H₂O | K₂CO₃ | 70 | ~95% conversion in 8h | Electron-donating vinyl group enhances reactivity. | [4] |
| 4-Carboxyphenylboronic acid | 1-bromo-4-fluorobenzene | Pd Nanoparticles | DMF/H₂O | K₂CO₃ | 70 | ~40% conversion in 8h | Electron-withdrawing carboxyl group significantly reduces reactivity. | [4] |
| 3,4-Difluorophenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ | 100 | Not Reported | High yields suggest efficient coupling despite two electron-withdrawing groups. | [2] |
| Phenylboronic Acid | 4-Bromotoluene | PdCl₂(dppf) | THF | K₂CO₃ | 80 | Not Reported | Standard conditions for comparison. | [5] |
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[7]
A systematic workflow is crucial for obtaining reliable kinetic data for comparative analysis.
Experimental Protocols
For accurate kinetic analysis of Suzuki-Miyaura reactions, the following protocol, based on established methodologies, is recommended.[8]
Protocol 1: Kinetic Monitoring using HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Boronic acid (e.g., this compound or other boronic acid for comparison)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂])[5]
-
Degassed solvent (e.g., 1,4-dioxane/water or DMF/water)[4][9]
-
Internal standard (e.g., biphenyl or 1,3,5-trimethoxybenzene)
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Syringes and needles
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of a 9:1 mixture of 1,4-dioxane to water) to the flask.
-
Initiation: Add the palladium catalyst (e.g., 0.02 mmol) to the reaction mixture and begin vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., a solution of diethylamine in the HPLC eluent).
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time. The initial reaction rate can be determined from the initial slope of this curve. Further analysis can provide the reaction order and rate constant.
This guide provides a framework for the comparative kinetic analysis of this compound in Suzuki-Miyaura cross-coupling reactions. By utilizing the provided protocols and comparative data, researchers can better predict reaction outcomes and optimize conditions for the synthesis of their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Coupling Partners for 1-Bromo-4-fluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of alternative cross-coupling methodologies for the versatile building block, 1-bromo-4-fluoronaphthalene.
1-Bromo-4-fluoronaphthalene is a key synthetic intermediate in the development of novel pharmaceuticals and functional materials. Its unique electronic and structural properties, derived from the fused aromatic system and the distinct halogen substituents, make it an attractive substrate for a variety of palladium-catalyzed cross-coupling reactions. The choice of coupling partner and reaction methodology is critical in determining the efficiency, functional group tolerance, and overall success of a synthetic campaign. This guide provides a comparative analysis of common and alternative cross-coupling partners for 1-bromo-4-fluoronaphthalene, supported by experimental data and detailed protocols to aid in the selection of the most appropriate synthetic strategy.
C-C Bond Forming Reactions: Expanding the Core Scaffold
The construction of new carbon-carbon bonds is fundamental to the elaboration of the naphthalene core. Several powerful cross-coupling reactions are available, each with its own set of advantages and limitations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
Table 1: Suzuki-Miyaura Coupling of 1-Bromo-4-fluoronaphthalene with Various Boronic Acids
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95[1] |
| 4-Vinylphenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 80 | 3 | 92[2] |
| 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 80 | 3 | 95[2] |
| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | High |
| Pyridin-3-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 |
Note: Data for some entries are extrapolated from similar substrates like 1-bromonaphthalene or 1-bromo-4-fluorobenzene and represent typical conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes, which are important precursors for many complex molecules and conjugated materials.
Table 2: Sonogashira Coupling of 1-Bromo-4-fluoronaphthalene with Terminal Alkynes
| Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | RT | 89[3] |
| Ethynylbenzene | Pd(PPh₃)₄ | CuI | Triethylamine | Toluene | 55 | 74 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | Toluene | 80 | High |
| 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Triethylamine | DMF | 80 | Good |
Note: Some data points are based on general procedures for aryl bromides and may require optimization for 1-bromo-4-fluoronaphthalene.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene, providing a direct method for the synthesis of substituted alkenes. The regioselectivity of the reaction can often be controlled by the choice of catalyst and reaction conditions.
Table 3: Heck Coupling of 1-Bromo-4-fluoronaphthalene with Alkenes
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | Moderate to Good |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | Good |
| Ethylene | Pd(OAc)₂ / dppf | NaOAc | NMP | 120 | Moderate |
Note: Data represents typical conditions for Heck reactions of aryl bromides.
Stille Coupling
The Stille coupling utilizes organotin reagents as the nucleophilic partner. While organostannanes are often highly reactive and tolerant of many functional groups, their toxicity is a significant drawback.
Table 4: Stille Coupling of 1-Bromo-4-fluoronaphthalene with Organostannanes
| Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Yield (%) |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 | High |
| Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | - | THF | 65 | Good |
| (E)-Tributyl(2-ethoxyvinyl)stannane | Pd₂(dba)₃ / P(furyl)₃ | - | DMF | 80 | Good |
Note: Data is based on general Stille coupling protocols.
Negishi and Kumada Couplings
The Negishi (organozinc) and Kumada (Grignard) couplings offer powerful alternatives for C-C bond formation, particularly for the introduction of alkyl groups. However, the high reactivity and basicity of the organometallic reagents can limit functional group compatibility.
Table 5: Negishi and Kumada Couplings of 1-Bromo-4-fluoronaphthalene
| Reaction | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Yield (%) |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | RT | High[4] |
| Negishi | Ethylzinc bromide | NiCl₂(dppe) | THF | 60 | Good[5][6] |
| Kumada | Phenylmagnesium bromide | NiCl₂(dppp) | THF | RT | High[7] |
| Kumada | Isopropylmagnesium chloride | Pd(OAc)₂ / XPhos | THF | RT | Moderate to Good |
Note: Yields are based on reactions with similar aryl bromides.
C-N Bond Forming Reactions: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines, which are prevalent in pharmaceuticals. The reaction demonstrates broad scope with respect to both the amine and aryl halide coupling partners.
Table 6: Buchwald-Hartwig Amination of 1-Bromo-4-fluoronaphthalene with Various Amines
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | High[8] |
| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | >95 |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Toluene | 110 | Good |
| Pyrrolidine | Pd(OAc)₂ / RuPhos | LiHMDS | THF | 80 | High |
Note: Data represents typical conditions for Buchwald-Hartwig aminations of aryl bromides.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for key transformations.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask is added 1-bromo-4-fluoronaphthalene (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., Toluene/H₂O, 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature and stirred for the specified time, while monitoring by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
General Procedure for Sonogashira Coupling
To a solution of 1-bromo-4-fluoronaphthalene (1.0 mmol) in an appropriate solvent (e.g., THF, 5 mL) at room temperature are sequentially added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 2.5 mol%), a base (e.g., diisopropylamine, 7.0 mmol), and the terminal alkyne (1.1 mmol).[3] The reaction is stirred at room temperature or heated as required for 3-12 hours. The reaction mixture is then diluted with an etheral solvent and filtered through a pad of Celite®, washing with the same solvent. The filtrate is washed successively with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. Purification by flash column chromatography on silica gel affords the coupled product.[3]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried resealable Schlenk tube, 1-bromo-4-fluoronaphthalene (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added, the tube is sealed, and the reaction mixture is heated in an oil bath at the specified temperature with stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite®. The filtrate is concentrated, and the residue is purified by flash chromatography.[8]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions and a decision-making workflow for selecting an appropriate coupling partner.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Figure 2: Interconnected catalytic cycles of the Sonogashira coupling.
Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.
Figure 4: Decision workflow for selecting a cross-coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS: (S)-N-BENZYL-7-CYANO-2-ETHYL-N-PHENYLHEPTANAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]
Benchmarking Base Efficiency in Suzuki-Miyaura Couplings of 4-Fluoronaphthalene-1-boronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction, particularly when employing sensitive substrates such as 4-Fluoronaphthalene-1-boronic acid. The propensity of fluorine-substituted aryl boronic acids to undergo protodeboronation under basic conditions necessitates a careful evaluation of base strength and its impact on reaction efficiency. This guide provides a comparative analysis of different bases, supported by experimental data, to facilitate the strategic design of synthetic routes involving this versatile building block.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The choice of base is crucial as it activates the boronic acid, facilitating the key transmetalation step in the catalytic cycle. However, for substrates like this compound, a delicate balance must be struck to promote the desired coupling while minimizing unwanted side reactions like protodeboronation.
Comparative Analysis of Base Performance
The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of this compound with different aryl halides. The data has been compiled from various sources to illustrate the impact of the base on reaction yield, time, and temperature.
| Entry | Aryl Halide | Base | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Cs₂CO₃ | Pd(PPh₃)₄ / CuTC | DME | 70 | 24 | 98 | [1] |
| 2 | 4-Bromotoluene | K₂CO₃ | Pd(PPh₃)₄ / CuTC | DME | 70 | 24 | Ineffective | [1] |
| 3 | 4-Bromotoluene | K₃PO₄ | Pd(PPh₃)₄ / CuTC | DME | 70 | 24 | Ineffective | [1] |
| 4 | Aryl Bromide | K₂CO₃ | PdCl₂(PPh₃)₂ | DMF/EtOH | 100 | 2 | Good to Excellent | [2] |
| 5 | Aryl Halide | K₂CO₃ | Pd-NHC-MIL-101(Cr) | H₂O | 85 | - | High | [3] |
Note: The "Ineffective" entries for K₂CO₃ and K₃PO₄ in the specific copper co-catalyzed system highlight the nuanced role of the base and the importance of empirical screening for a given catalytic system.[1] In more conventional palladium-catalyzed Suzuki-Miyaura reactions, these bases are often effective.
Key Insights into Base Selection
The data suggests that for the Suzuki-Miyaura coupling of this compound, particularly when protodeboronation is a concern, a weak base like Cesium Carbonate (Cs₂CO₃) in conjunction with a co-catalyst system can be highly effective.[1] The use of a copper(I) co-catalyst, in this case, was crucial for the success of the reaction with Cs₂CO₃.[1]
While Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) were found to be ineffective in this specific co-catalyzed system, they are commonly employed and can be successful under different catalytic conditions.[1][2][3] The choice of catalyst, ligand, and solvent system all play an interconnected role in the overall reaction outcome. For instance, reactions in aqueous media or with specific heterogeneous catalysts have shown high yields with K₂CO₃.[3]
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions involving this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling
Aryl halides can be coupled with this compound using a palladium catalyst and a suitable base. The following is a general procedure that can be adapted for specific substrates and conditions:
To a reaction vessel is added the aryl halide (1.0 mmol), this compound (1.2 mmol), the selected base (2.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any co-catalyst or ligand. The vessel is then purged with an inert gas (e.g., Argon or Nitrogen). A degassed solvent (e.g., DME, DMF/EtOH, or an aqueous mixture) is added, and the reaction mixture is heated to the desired temperature with stirring. The progress of the reaction is monitored by a suitable analytical technique such as TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol for Weak Base-Promoted Cross-Coupling
This protocol is adapted from a study demonstrating the effective use of a weak base with a co-catalyst to minimize protodeboronation.[1]
In an oven-dried reaction tube, Cesium Carbonate (Cs₂CO₃, 0.18 mmol, 1.2 equiv) is added. The tube is then flame-dried under vacuum and backfilled with Argon. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 7.5 µmol, 5 mol %), copper(I) thiophene-2-carboxylate (CuTC, 15 µmol, 10 mol %), a derivative of this compound (in the original study, a naphthalene-1,8-diaminato-substituted aryl boron compound was used, 0.18 mmol, 1.2 equiv), the aryl bromide (0.15 mmol, 1.0 equiv), and 1,2-dimethoxyethane (DME, 1.0 mL) are then added. The reaction mixture is stirred at 70 °C for 24 hours. After cooling to room temperature, the reaction is quenched with brine, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizing the Reaction Pathway and Workflow
To better understand the process, the following diagrams illustrate the key concepts and workflows involved in these reactions.
Caption: Suzuki-Miyaura catalytic cycle.
Caption: General experimental workflow.
References
Safety Operating Guide
Proper Disposal of 4-Fluoronaphthalene-1-boronic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Fluoronaphthalene-1-boronic acid is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical nature as a fluorinated aromatic boronic acid, specific procedures must be followed to mitigate potential hazards. This guide provides a detailed, step-by-step plan for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
-
Ventilation: All handling and disposal steps should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Spill Management: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite or sand). The contaminated absorbent must then be collected and disposed of as hazardous waste.[1]
-
Waste Segregation: All waste containing this compound must be collected in clearly labeled, compatible containers. Do not mix with incompatible waste streams.[2]
Disposal Plan: On-Site Neutralization and Waste Management
For small quantities of this compound typically used in a laboratory setting, a two-stage disposal process is recommended: oxidative degradation of the boronic acid functional group followed by the proper disposal of the resulting fluorinated naphthalene derivative as hazardous waste. This approach aims to reduce the reactivity of the initial compound before it is collected for final disposal.
Quantitative Data for Disposal
The following table outlines key parameters for the laboratory-scale disposal procedure.
| Parameter | Value/Instruction |
| Reagent | 30% Hydrogen Peroxide (H₂O₂) solution |
| Solvent | Water (H₂O) |
| Reaction Scale | Small laboratory scale (e.g., < 1 gram) |
| Reaction Temperature | Room Temperature |
| pH Monitoring | Use pH indicator strips to ensure the final solution is neutralized (pH 6-8) before collection as hazardous waste.[3] |
| Final Waste Category | Halogenated Organic Waste |
| Recommended Final Disposal | High-temperature incineration at a licensed hazardous waste facility.[1][3] If incineration is not available, a designated hazardous waste landfill is an alternative.[3] |
Experimental Protocol: Oxidative Degradation of this compound
This protocol details the methodology for the oxidative conversion of this compound to 4-fluoronaphthol, a more readily managed waste product.
Materials:
-
This compound waste
-
30% Hydrogen Peroxide (H₂O₂)
-
Water (deionized or distilled)
-
Sodium bisulfite solution (for quenching)
-
Sodium bicarbonate or dilute sodium hydroxide solution (for neutralization)
-
pH indicator strips
-
Appropriate glass reaction vessel (e.g., beaker or flask)
-
Stir bar and stir plate
-
Designated hazardous waste container for halogenated organic waste[1]
Procedure:
-
Preparation: In a chemical fume hood, carefully weigh the this compound waste to be treated. Place it in a suitable glass reaction vessel.
-
Dissolution: Add a sufficient amount of water to dissolve or suspend the boronic acid. Stir the mixture with a magnetic stir bar.
-
Oxidation: Slowly and carefully add 30% hydrogen peroxide solution dropwise to the stirring mixture at room temperature. An excess of hydrogen peroxide is generally used to ensure complete reaction. The reaction is an oxidative hydroxylation that converts the boronic acid to the corresponding phenol (4-fluoronaphthol).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (e.g., 2-4 hours) to ensure completion. The disappearance of the solid boronic acid may be an indicator of reaction progress.
-
Quenching Excess Peroxide: After the reaction is complete, cautiously add a solution of sodium bisulfite dropwise to quench any unreacted hydrogen peroxide. Test for the presence of peroxides using peroxide test strips to ensure complete quenching.
-
Neutralization: Check the pH of the resulting solution. Neutralize the solution to a pH between 6 and 8 by adding sodium bicarbonate or a dilute solution of sodium hydroxide.[3]
-
Waste Collection: Transfer the neutralized aqueous solution into a clearly labeled hazardous waste container designated for halogenated organic waste.[1]
-
Decontamination: Rinse all glassware and equipment used in the procedure with a suitable solvent (e.g., acetone), and collect the rinsate in the same hazardous waste container.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment.
References
Personal protective equipment for handling 4-Fluoronaphthalene-1-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 4-Fluoronaphthalene-1-boronic acid (CAS No. 182344-25-8). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as an irritant.
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from dust particles and potential splashes of the chemical.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately upon contamination. | To prevent skin contact and potential irritation. |
| Body Protection | A standard laboratory coat, fully buttoned, along with long pants and closed-toe shoes. | To protect skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust.[1] | To minimize the risk of respiratory tract irritation from dust or aerosols.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect any solid residues, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a designated, labeled, and sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's guidelines.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.
-
-
Disposal Procedure:
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.[2] Do not pour waste down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
